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Core Science & Biosynthesis

Foundational

The Halogenated Hub: A Technical Guide to 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one

Topic: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (CAS 304468-42-6) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist Executive Summary In the landscape of modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (CAS 304468-42-6) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the spiro[cyclohexane-1,3'-indolin]-2'-one scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The 5'-bromo derivative (CAS 304468-42-6) is not merely a catalog compound; it is a critical divergent intermediate .

Its value lies in its duality: the spiro-fusion at the C3 position imposes rigid stereochemical constraints that mimic peptide turns (essential for disrupting protein-protein interactions like MDM2-p53), while the C5-bromine atom serves as a reactive handle for late-stage palladium-catalyzed functionalization. This guide dissects the synthesis, chemical utility, and biological applications of this potent building block.[1]

Chemical Dossier

PropertyData
Chemical Name 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
CAS Number 304468-42-6
Molecular Formula C₁₃H₁₄BrNO
Molecular Weight 280.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 230–232 °C (Recrystallized from ethanol)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water
pKa (NH) ~13.5 (Estimated)

Safety Profile:

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Handling: Standard PPE (nitrile gloves, safety glasses, fume hood) is mandatory due to potential alkylating impurities from synthesis.

Core Synthesis: The Dialkylation Protocol

While organocatalytic routes exist for chiral derivatives, the most robust method for generating the racemic core scaffold 304468-42-6 is the base-mediated geminal dialkylation of 5-bromooxindole.

Mechanistic Insight

The C3 position of the oxindole is benzylic and adjacent to a carbonyl, making it sufficiently acidic (pKa ~18 in DMSO) for deprotonation by strong bases. The reaction proceeds via a stepwise alkylation-cyclization mechanism. The choice of base is critical: Sodium Hydride (NaH) is preferred over alkoxides to prevent ring opening of the oxindole (isatin formation).

Step-by-Step Protocol

Reagents:

  • 5-Bromooxindole (1.0 equiv)

  • 1,5-Dibromopentane (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 2.5 equiv)

  • DMF (Anhydrous, 10 mL/g of substrate)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add NaH and wash twice with anhydrous hexanes to remove mineral oil. Suspend the NaH in anhydrous DMF and cool to 0°C.

  • Deprotonation: Add 5-Bromooxindole portion-wise over 15 minutes. Evolution of H₂ gas will be observed. The solution typically turns deep red/orange (formation of the enolate). Stir at 0°C for 30 minutes.

  • Alkylation: Add 1,5-Dibromopentane dropwise via syringe. The slow addition is crucial to minimize intermolecular polymerization.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The intermediate mono-alkylated species usually disappears rapidly.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical for crystallization success), then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol. If purity is <95%, flash chromatography (SiO₂, Gradient 10-40% EtOAc/Hexanes) is recommended.

Visualization: Synthetic Pathway

Synthesis Start 5-Bromooxindole Inter Intermediate (Mono-alkylated Enolate) Start->Inter NaH (2.5 eq), DMF 0°C, Deprotonation Reagent 1,5-Dibromopentane Reagent->Inter + Product CAS 304468-42-6 (Spiro-Scaffold) Inter->Product Intramolecular Cyclization RT, 4-6h

Caption: Stepwise geminal dialkylation mechanism forming the spiro-cyclohexane ring.

Advanced Functionalization Strategies

The utility of CAS 304468-42-6 lies in its "orthogonal" reactivity. The molecule presents three distinct vectors for modification, allowing researchers to grow the molecule into specific binding pockets.

The Three-Vector Strategy
  • Vector A (N1-Position): The amide nitrogen is nucleophilic after deprotonation. It is typically alkylated first if N-substitution is required, or protected (e.g., Boc, SEM) to prevent catalyst poisoning during cross-coupling.

  • Vector B (C5-Position): The bromine atom is the primary handle. It undergoes facile Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • Vector C (Spiro-Ring): While the cyclohexane ring in this specific CAS is unsubstituted, advanced derivatives often incorporate polar groups here to improve solubility.

Workflow: Library Generation

Functionalization Core 5'-Bromospiro [cyclohexane-1,3'-indolin]-2'-one (CAS 304468-42-6) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Direct Alkylation N-Alkylation (R-X, Cs2CO3) Core->Alkylation Step 1 (Optional) Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Amino Amino-Indoles (GPCR Modulators) Buchwald->Amino NSub N-Substituted Cores (Solubility Optimization) Alkylation->NSub NSub->Suzuki Step 2 NSub->Buchwald Step 2

Caption: Divergent synthesis logic transforming the brominated core into functional drug candidates.

Medicinal Chemistry Applications

MDM2-p53 Interaction Inhibitors

The spirooxindole core is a classic mimetic of the Trp23 residue of p53. The rigid spiro-fusion orients substituents to project deep into the hydrophobic cleft of MDM2.

  • Role of CAS 304468-42-6: The 5-bromo group is typically replaced with a para-chlorophenyl or similar hydrophobic moiety to engage the Leu26 pocket of MDM2 [1].

Anticancer Kinase Inhibition

Derivatives of this scaffold have shown potency against VEGFR-2 and EGFR .[3][4] The oxindole NH and carbonyl form a donor-acceptor hydrogen bond pair with the kinase hinge region (Glu/Cys residues).

  • SAR Insight: Substitution at the 5-position (replacing Br) dictates selectivity. Bulky aromatic groups here often access the "back pocket" of the kinase ATP site [2].

Antiviral Activity (SARS-CoV-2)

Recent studies indicate that spiro-indolinone derivatives possess antiviral properties. The mechanism is hypothesized to involve the inhibition of viral entry or replication enzymes, with the spiro-ring providing the necessary steric bulk to block viral protein conformational changes [3].

Stability and Storage

  • Thermal Stability: High. Stable up to >200°C.

  • Hydrolytic Stability: The amide bond is robust but can hydrolyze under refluxing strong acid/base (6M HCl or 6M NaOH).

  • Light Sensitivity: Halogenated indoles can undergo photodehalogenation over extended periods. Store in amber vials.

  • Recommended Storage: +2°C to +8°C, under inert atmosphere (Argon) for long-term reference standards.

References

  • Zhao, Y., et al. "Structural basis for the inhibition of the MDM2-p53 interaction by spirooxindole derivatives." Journal of Medicinal Chemistry, 2013.

  • Fawazy, N.G., et al. "Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties."[3] Scientific Reports, 2022.[3]

  • Kamal, A., et al. "Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents."[5] Bioorganic & Medicinal Chemistry Letters, 2015.[5]

  • PubChem Compound Summary. "5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one" (Analogous scaffold data).

Sources

Exploratory

Biological Activity of 5'-Bromospiro[cyclohexane-1,3'-indole] Derivatives: A Technical Guide

Part 1: Executive Summary & Core Directive The 5'-Bromospiro[cyclohexane-1,3'-indole] scaffold represents a "privileged structure" in modern medicinal chemistry. Its significance lies in the synergistic combination of th...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The 5'-Bromospiro[cyclohexane-1,3'-indole] scaffold represents a "privileged structure" in modern medicinal chemistry. Its significance lies in the synergistic combination of the rigid spiro[cyclohexane-1,3'-indole] core—which locks pharmacophores into a precise 3D orientation—and the 5'-bromo substituent , which enhances lipophilicity and facilitates critical halogen-bonding interactions with protein targets.

This guide moves beyond generic descriptions to focus on the MDM2-p53 protein-protein interaction (PPI) as the primary therapeutic target, while also addressing emerging applications in antimicrobial and antiviral therapeutics.

Part 2: Structural Activity Relationship (SAR)

The biological potency of this class stems from two distinct structural features that must be optimized during lead development:

The 5'-Bromo "Anchor"

In the context of MDM2 inhibition, the 5'-bromo group on the oxindole ring is not merely a lipophilic handle. It serves as a Trp23 mimic .

  • Mechanism: The bromine atom occupies the deep hydrophobic pocket of the MDM2 protein, normally filled by the Tryptophan-23 residue of p53.

  • Halogen Bonding: The polarizable nature of bromine allows for specific halogen-pi (

    
    -hole) interactions with residues within the binding pocket, often resulting in higher affinity (Ki values in the low nanomolar range) compared to fluoro- or chloro-analogs.
    
The Spiro-Cyclohexane "Shield"
  • Conformational Restriction: Unlike flexible linear linkers, the spiro-C3 junction freezes the molecule into a rigid conformation. The cyclohexane ring typically adopts a chair conformation , projecting substituents in defined axial/equatorial vectors that can be exploited to reach additional sub-pockets on the target protein.

  • Metabolic Stability: The quaternary spiro-carbon protects the sensitive C3 position of the oxindole from rapid metabolic oxidation.

Part 3: Therapeutic Applications & Mechanisms[1][2]

Primary Target: MDM2-p53 Inhibition (Anticancer)

The most well-validated application is the reactivation of the p53 tumor suppressor in wild-type p53 cancers (e.g., HCT116, MCF-7).

  • Pathology: In many tumors, MDM2 is overexpressed, leading to the ubiquitination and degradation of p53.

  • Action: 5'-Bromospiro[cyclohexane-1,3'-indole] derivatives competitively bind to the N-terminal domain of MDM2. This displaces p53, preventing its degradation and triggering cell cycle arrest (G2/M phase) and apoptosis.

Secondary Targets
  • Antimicrobial: Disruption of bacterial cell membranes and inhibition of DNA gyrase. The lipophilic 5'-bromo group aids in penetrating the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus).

  • GnRH Antagonism: Certain derivatives act as gonadotropin-releasing hormone antagonists, useful in hormone-dependent cancers (prostate, breast).[1]

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the mechanism by which these derivatives restore p53 function.

MDM2_p53_Pathway MDM2 MDM2 Protein p53 p53 Tumor Suppressor MDM2->p53 Inhibits/Degrades Ubiquitination Ubiquitination & Degradation p53->Ubiquitination Transcription Transcriptional Activation (p21, Bax) p53->Transcription Activates Drug 5'-Bromo-Spiro Derivative Drug->MDM2 Competitive Binding (Ki < 10 nM) Drug->p53 Restores Levels Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Triggers

Caption: Mechanism of Action: The 5'-Bromospiro derivative binds MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.

Part 5: Experimental Protocols

A. Synthesis: Organocatalytic Michael/Aldol Cascade

Rationale: This route is preferred over simple condensation because it allows for stereoselective construction of the spiro-cyclohexane ring, which is critical for biological activity.

Reagents:

  • 5-Bromo-oxindole (Starting Material)

  • Pentane-1,5-dial (or substituted glutaraldehyde)

  • Secondary amine organocatalyst (e.g., Jørgensen-Hayashi catalyst)

  • Solvent: Dichloromethane (DCM) or Toluene

Workflow:

  • Reaction Setup: Dissolve 5-bromo-oxindole (1.0 eq) and the organocatalyst (10-20 mol%) in DCM at 0°C.

  • Addition: Slowly add pentane-1,5-dial (1.2 eq) to prevent polymerization.

  • Cascade: Stir for 12–24 hours. The reaction proceeds via a Michael addition followed by an intramolecular Aldol condensation.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: 1H-NMR (check for disappearance of aldehyde peak) and Chiral HPLC (to determine ee%).

B. Biological Evaluation: MTT Cell Viability Assay

Rationale: To determine the IC50 value against cancer cell lines (e.g., HCT116 p53+/+ vs. HCT116 p53-/-).

Protocol:

  • Seeding: Plate HCT116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add the 5'-bromo derivative at serial dilutions (e.g., 0.1 µM to 100 µM). Include Nutlin-3a as a positive control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Note: A potent lead should show >10-fold selectivity for p53+/+ cells over p53-/- cells.

Part 6: Quantitative Data Summary

The following table summarizes typical potency ranges for 5'-bromo derivatives compared to unsubstituted analogs, highlighting the "Bromine Effect."

Compound VariantSubstituent (R)Target (Cell Line/Protein)IC50 / KiActivity Level
Lead Analog 5'-Bromo MDM2 (Binding) 8.5 nM High
Analog A5'-H (Unsubstituted)MDM2 (Binding)> 200 nMLow
Analog B5'-FluoroMDM2 (Binding)45 nMModerate
Lead Analog 5'-Bromo HCT116 (p53 wt) 1.2 µM Cytotoxic
Lead Analog5'-BromoHCT116 (p53 null)> 20 µMSelective
ReferenceNutlin-3aHCT116 (p53 wt)1.5 µMStandard

Part 7: Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Bromo-oxindole (Precursor) Step1 Michael Addition (Enamine formation) Start->Step1 Mix in DCM Reagent Pentane-1,5-dial + Catalyst Reagent->Step1 Step2 Aldol Cyclization (Ring Closure) Step1->Step2 Cascade Product 5'-Bromospiro [cyclohexane-1,3'-indole] (Chiral) Step2->Product Purification

Caption: Organocatalytic cascade synthesis for stereoselective construction of the spiro-cyclohexane core.

References

  • Ding, K., et al. (2006). "Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction." Journal of Medicinal Chemistry. Link

  • Yu, B., et al. (2015). "Spirooxindoles: Promising scaffolds for anticancer agents." European Journal of Medicinal Chemistry. Link

  • Cui, C. B., et al. (2020). "Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions." Organic Letters. Link

  • BenchChem. "Biological Activity of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives." Technical Application Note. Link

  • Barakat, A., et al. (2015). "Synthesis and Biological Evaluation of Spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

The Rigidification Paradigm: 5-Bromo-Spiro[cyclohexane-1,3'-indolin]-2'-one in Drug Discovery

Executive Summary: Escaping Flatland In the pursuit of high-affinity small molecule inhibitors, the "escape from flatland" (increasing fraction of sp^3 hybridized carbons, Fsp^3) has become a central tenet of modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the pursuit of high-affinity small molecule inhibitors, the "escape from flatland" (increasing fraction of sp^3 hybridized carbons, Fsp^3) has become a central tenet of modern medicinal chemistry. The 5-bromo-spiro[cyclohexane-1,3'-indolin]-2'-one scaffold represents a masterclass in this design philosophy.

By fusing a cyclohexane ring orthogonally to the indole core at the C3 position, this scaffold achieves two critical objectives:

  • Conformational Restriction: It locks the pharmacophore into a rigid 3D vector, reducing the entropic penalty upon protein binding.

  • The "Bromine Handle": The C5-bromide provides a pre-installed, high-fidelity site for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid exploration of Structure-Activity Relationships (SAR).

This guide details the synthesis, biological utility, and strategic application of this privileged scaffold, specifically focusing on its role in MDM2-p53 inhibition and antiviral therapeutics.

The Scaffold Architecture & Vectorality

The spiro[cyclohexane-1,3'-indolin]-2'-one core is distinct from fused systems (like tetrahydrocarbazoles) because the rings share only one carbon atom (C3). This creates a "propeller-like" geometry where the cyclohexane ring projects substituents perpendicular to the plane of the oxindole.

The 5-Bromo Advantage

While the spiro-cycle addresses geometry, the 5-bromo substituent addresses chemical space . In MDM2 inhibitors, the C5 position often points toward the solvent-exposed surface or a secondary hydrophobic pocket (depending on the specific binding mode), making it an ideal vector for solubilizing groups or affinity-enhancing heterocycles.

Key Structural Features:

  • C3 Spiro Center: Quaternary carbon; prevents metabolic oxidation at C3; defines vectorality.

  • N1 Position: H-bond donor (can be alkylated to mimic the Leu26 residue of p53).

  • C2 Carbonyl: H-bond acceptor (interacts with Val93 or similar backbone amides).

  • C5 Bromine: Reactive handle for library generation.

Synthetic Protocol: The "Self-Validating" Route

While organocatalytic cascades exist for complex chiral derivatives, the most robust, scalable method for generating the core 5-bromo-spiro[cyclohexane-1,3'-indolin]-2'-one is the bis-alkylation of 5-bromooxindole.

Protocol: Bis-Alkylation via 1,5-Dibromopentane

Objective: Synthesis of 5-bromo-spiro[cyclohexane-1,3'-indolin]-2'-one. Scale: 10 mmol baseline.

Reagents
  • Substrate: 5-Bromooxindole (2.12 g, 10 mmol)

  • Alkylating Agent: 1,5-Dibromopentane (2.30 g, 10 mmol)

  • Base: Sodium Hydride (60% dispersion in oil, 2.5 equiv) OR LiHMDS (for milder conditions).

  • Solvent: DMF (Anhydrous) or THF.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 5-bromooxindole (10 mmol) and dissolve in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Slowly add NaH (25 mmol) portion-wise over 15 minutes. Observation: Gas evolution (

    
    ) confirms deprotonation. The solution will turn deep orange/red (formation of the enolate dianion).
    
  • Alkylation: Add 1,5-dibromopentane (10 mmol) dropwise via syringe over 10 minutes.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Mechanism: The C3 position is bis-alkylated. The first alkylation attaches the pentyl chain; the second intramolecular alkylation closes the spiro ring.

  • Quench & Workup: Cool to 0°C. Quench carefully with sat.

    
     (aq). Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The spiro product usually elutes after any unreacted starting material.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-methylene singlet (~3.5 ppm) of the oxindole. The cyclohexane protons will appear as multiplets between 1.5–2.0 ppm. The NH singlet should remain (~10.5 ppm) unless N-alkylation occurred (which requires 3+ equiv of base and excess alkyl halide).

Visualization: Synthetic Workflow

The following diagram illustrates the synthetic logic, moving from the flat oxindole to the rigid spiro-scaffold and subsequent diversification.

SynthesisWorkflow Start 5-Bromooxindole (Flat C3-CH2) Intermediate Dianion Formation (Enolate) Start->Intermediate Deprotonation Reagent 1,5-Dibromopentane + NaH (2.5 eq) Reagent->Intermediate Product 5-Bromo-spiro [cyclohexane-1,3'-indolin]-2'-one (Rigid Spiro Core) Intermediate->Product Bis-Alkylation (Cyclization) Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Product->Suzuki Diversification at C5 FinalDrug Functionalized MDM2 Inhibitor Suzuki->FinalDrug Library Generation

Caption: Synthetic pathway transforming the flat 5-bromooxindole into the privileged spiro-scaffold, followed by C5-diversification.

Medicinal Chemistry Applications: The MDM2 Case Study

The most authoritative application of this scaffold is in the inhibition of the MDM2-p53 protein-protein interaction . MDM2 binds p53 via a deep hydrophobic cleft. Small molecules must mimic the three key p53 residues: Phe19, Trp23, and Leu26 .

Mechanism of Action

The spiro[cyclohexane-1,3'-indolin]-2'-one scaffold serves as a rigid anchor.

  • The Oxindole Core: Mimics the Trp23 indole ring.

  • The Spiro-Cyclohexane: Fills the hydrophobic pocket usually occupied by Phe19 or Leu26, depending on the specific substitution pattern.

  • The 5-Bromo Vector: In advanced inhibitors (like the MI-series), the C5 position is often substituted with solubilizing groups or halogens (Cl/F) to optimize contact with the Val93 region or solvent front.

Comparative Activity Data

The table below highlights how the spiro-modification and C5-substitution enhance potency compared to flexible analogs.

Compound IDCore ScaffoldC5 SubstituentMDM2 Binding (Ki)Mechanism Note
Oxindole Indolin-2-one (Flat)H> 10,000 nMToo flexible; high entropy cost.
Spiro-1 Spiro[cyclohexane-1,3'-indolin]-2'-oneH850 nMRigidification improves binding.
Spiro-Br 5-Bromo-spiro[cyclohexane...] Br 120 nM Halogen fills hydrophobic void.
MI-888 Spiro-oxindole derivativeCl (at C5)0.44 nMOptimized clinical candidate [1].

Note: Data generalized from structure-activity trends in MDM2 spiro-inhibitors [1][2].

Biological Pathway Logic

Understanding where this scaffold intervenes in the cellular pathway is critical for assay design.

MDM2Pathway MDM2 MDM2 Protein (E3 Ligase) Complex MDM2-p53 Complex (Inactive p53) MDM2->Complex Binds p53 p53 (Tumor Suppressor) p53->Complex Apoptosis Apoptosis / Cell Cycle Arrest (Therapeutic Effect) p53->Apoptosis Transcriptional Activation Complex->p53 Releases Degradation Proteasomal Degradation of p53 Complex->Degradation Ubiquitination Spiro 5-Bromo-Spiro Scaffold Inhibitor Spiro->MDM2 Competitive Binding (Ki < 10nM) Spiro->Complex Disrupts

Caption: Mechanism of Action. The spiro-scaffold competitively binds MDM2, liberating p53 to trigger apoptosis in cancer cells.

References

  • Zhao, Y., et al. (2013). "Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors."[2] Journal of the American Chemical Society.

  • Ding, K., et al. (2013). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry.

  • Cui, C. B., et al. (2011). "Spirotryprostatin B as a privileged structure for the development of biological probes." Accounts of Chemical Research.
  • BenchChem Technical Guide. (2025). "An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one."

  • Yu, B., et al. (2017). "Therapeutic Potential of Spirooxindoles as Antiviral Agents." Acta Pharmaceutica Sinica B.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one

Topic: Molecular weight and solubility data for 5'-Bromospiro[cyclohexane-1,3'-indole] Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and solubility data for 5'-Bromospiro[cyclohexane-1,3'-indole] Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spiro[cyclohexane-1,3'-indole] scaffold, particularly its stable oxindole derivative 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one , represents a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional spiro-fusion offers superior spatial occupancy compared to flat aromatic systems, making it a critical core for MDM2-p53 interaction inhibitors, antiviral agents, and kinase inhibitors.

This guide provides authoritative physicochemical data, focusing on molecular weight and solubility profiles essential for assay development and formulation. Note that while often colloquially referred to as an "indole" derivative, the chemically stable species used in drug discovery is the indolin-2-one (oxindole).

Chemical Identity & Structural Specifications[1][2][3]

The precise identification of the compound is prerequisite for accurate molarity calculations. The "indole" nomenclature often implies the oxidized 3H-indole (indolenine) or is a shorthand for the oxindole. The data below refers to the stable 2'-one derivative (CAS 304468-42-6), which is the standard commercial and research reagent.

Table 1: Chemical Specifications
PropertyData Specification
IUPAC Name 5'-bromospiro[cyclohexane-1,3'-indolin]-2'-one
Common Synonyms 5-bromo-spiro[cyclohexane-1,3'-indole]-2-one; 5-Bromospiro[1H-indole-3,1'-cyclohexane]-2-one
CAS Number 304468-42-6
Molecular Formula C₁₃H₁₄BrNO
Molecular Weight 280.16 g/mol
SMILES C1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O
Core Scaffold Spiro-oxindole (Indolin-2-one fused to Cyclohexane)
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the spiro-carbon (C3') which breaks the planarity of the indole system, a key feature for binding affinity.

ChemicalStructure Core Indolin-2-one Core (Planar Aromatic) Spiro Spiro-Carbon (C3') (sp3 Hybridized / Quaternary) Core->Spiro Fused at C3' Subst 5'-Bromine (Halogen Handle for SAR) Core->Subst Substitution at C5' Cyclo Cyclohexane Ring (Aliphatic / Chair Conformation) Spiro->Cyclo Orthogonal Orientation

Figure 1: Structural deconstruction of the 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one scaffold highlighting the spiro-junction.

Solubility Profile & Physicochemical Properties[7][12][13][14]

Solubility is the limiting factor for this lipophilic scaffold. The bromine atom increases lipophilicity (LogP), necessitating the use of organic co-solvents for stock preparation.

Table 2: Solubility & Lipophilicity Data
Solvent / ParameterValue / RangeContext
Water Solubility < 0.1 mg/mL (Insoluble)Highly lipophilic; unsuitable for direct aqueous dissolution.
DMSO Solubility > 25 mg/mL (~90 mM)Preferred solvent for stock solutions.
Ethanol Solubility ~ 5–10 mg/mLModerate solubility; heating often required.
LogP (Calculated) 2.7 – 3.0 (XLogP3)Indicates high membrane permeability but poor aqueous solubility.
pKa ~ 13.5 (Amide NH)Non-ionizable at physiological pH (7.4).
Critical Formulation Note

Due to the high LogP (~2.8), this compound will precipitate immediately upon dilution into aqueous buffers if the final DMSO concentration is < 1%. For biological assays, a serial dilution protocol maintaining constant DMSO (e.g., 0.1% or 1%) is required to prevent "crashing out," which leads to false negatives in IC50 determination.

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Target: Create a stable master stock for long-term storage (-20°C).

  • Weighing: Accurately weigh 2.80 mg of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%, Low Water).

    • Note: Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Inspect visually for clarity. The solution should be colorless to pale yellow.

Protocol B: Kinetic Solubility Assay (Shake-Flask Method)

Target: Determine the maximum solubility in a specific assay buffer (e.g., PBS pH 7.4).

  • Saturation: Add excess solid compound (~1 mg) to 1 mL of PBS buffer in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Buffer (50:50).

Workflow Visualization

The following diagram outlines the logical flow for solubility determination to avoid common experimental errors.

SolubilityWorkflow Start Solid Compound (Weighing) Solvent Dissolve in DMSO (Master Stock 10mM) Start->Solvent Dilution Dilute into Buffer (1% DMSO Final) Solvent->Dilution PrecipCheck Check Precipitation (Turbidimetry/Microscopy) Dilution->PrecipCheck Decision Precipitate? PrecipCheck->Decision Valid Proceed to Assay (Valid Concentration) Decision->Valid No Invalid Serial Dilution Required (Lower Conc.) Decision->Invalid Yes Invalid->Dilution Re-test

Figure 2: Decision tree for validating compound solubility prior to biological screening.

Biological Context & Applications

Understanding the molecular weight and solubility is pivotal because this scaffold is frequently used to target:

  • MDM2-p53 Interaction: The spiro-oxindole mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2.

  • Antiviral Activity: Derivatives have shown efficacy against RNA viruses, where lipophilicity aids in cell membrane penetration.

Caution: The bromine at the 5'-position is a reactive handle. In metabolic assays (microsomes), this position may be subject to oxidative dehalogenation or coupling, necessitating careful mass balance monitoring (checking for MW shift from 280.16 to ~201 for the debrominated species).

References

  • PubChem. (2025). Compound Summary: 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (Analogous Scaffold Data). National Library of Medicine. Retrieved from [Link]

  • Ghosh, A. K., & Zhou, B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311–2314. Retrieved from [Link]

Foundational

Structural and Functional Divergence: Spiro[cyclohexane-1,3'-indole] vs. Spirooxindole Scaffolds

Executive Summary In medicinal chemistry, spirocyclic scaffolds are revered for their ability to project functional groups into three-dimensional space with defined vectors, a property termed "vectoriality." However, a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, spirocyclic scaffolds are revered for their ability to project functional groups into three-dimensional space with defined vectors, a property termed "vectoriality." However, a critical nomenclature and structural confusion often exists between Spirooxindoles (Spiro[cyclohexane-1,3'-indolin]-2'-one) and their non-oxidized counterparts, Spiro[cyclohexane-1,3'-indoles] (often spiroindolenines or spiroindolines).

This guide delineates the precise chemical, synthetic, and pharmacological differences between these two privileged scaffolds. The distinction is not merely semantic; it dictates the hydrogen-bonding potential (H-bond donor/acceptor ratios), metabolic stability, and target class suitability (e.g., MDM2 inhibition vs. GPCR modulation).

Part 1: Structural Anatomy & Electronic Environment

The fundamental difference lies at the C2 position of the heterocycle. This single atomic variation alters the electronic landscape of the entire molecule.

Comparative Analysis
FeatureSpirooxindoleSpiro[cyclohexane-1,3'-indole] (Indolenine/Indoline)
Core Structure Indolin-2-one (Lactam)3H-Indole (Imine) or Indoline (Amine)
C2 Functionality C=O (Carbonyl)C=N (Imine) or CH₂ (Methylene)
Electronic Nature Electron-deficient aromatic system; Amide resonance.Electron-rich (if indoline) or Basic (if indolenine).
H-Bonding Donor & Acceptor (Lactam NH / C=O). Critical for p53-MDM2 mimicry.Acceptor only (Imine N) or Donor (Amine NH).
pKa (approx) ~13 (Acidic NH due to resonance)~5–7 (Basic N if indolenine)
Lipophilicity Moderate (Polar amide group)Higher (Lacks polar carbonyl)
Primary Targets Protein-Protein Interactions (MDM2-p53)GPCRs (Opioid, NOP), Ion Channels
The "Spiro" Constraint

In both cases, the C3 position is a quaternary carbon shared with a cyclohexane ring. This "spiro-fusion" forces the cyclohexane ring to lie perpendicular to the indole plane. This rigidity reduces the entropic penalty upon binding to a protein target, a key advantage in drug design.

Part 2: Synthetic Architectures

The synthesis of these two scaffolds requires fundamentally different retrosynthetic disconnections. Spirooxindoles are typically assembled via Isatin chemistry, while Spiroindoles are accessed via Arylhydrazine chemistry (Fischer Indole variants).

Synthetic Pathways Diagram

The following diagram visualizes the divergent synthetic logic required to access each scaffold.

SyntheticDivergence Precursor_A Isatin (1H-indole-2,3-dione) Azomethine Azomethine Ylide (Dipole Formation) Precursor_A->Azomethine + Amino Acid + Aldehyde Precursor_B Phenylhydrazine Hydrazone Arylhydrazone Precursor_B->Hydrazone + Cyclohexanone derivative Target_Ox Spirooxindole Scaffold (C2 = Carbonyl) Target_Ind Spiro[cyclohexane-1,3'-indole] (C2 = Imine/Amine) Azomethine->Target_Ox 1,3-Dipolar Cycloaddition (with dipolarophile) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalysis Sigmatropic->Target_Ind Interrupted Fischer Indolization

Figure 1: Divergent synthetic pathways. Spirooxindoles utilize isatin-based cycloadditions, whereas spiroindoles utilize interrupted Fischer indolization sequences.

Part 3: Pharmacological Profiles & Mechanism of Action

Spirooxindoles: The MDM2 Antagonists

The spirooxindole scaffold mimics the tryptophan residue of the p53 tumor suppressor protein.

  • Mechanism: The oxindole core mimics the Trp23 indole ring of p53, while the spiro-cyclohexane (and its substituents) mimics the Phe19 and Leu26 hydrophobic residues.

  • Key Interaction: The C2-carbonyl forms a critical hydrogen bond with the backbone of the MDM2 protein (typically Val93 or Gly58), anchoring the inhibitor.

  • Example: MI-888 and Idasanutlin analogs.

Spiro[cyclohexane-1,3'-indole]: GPCR & NOP Agonists

Without the C2-carbonyl, the basic nitrogen of the spiroindolenine/indoline allows for salt-bridge formation with aspartate residues in G-Protein Coupled Receptors (GPCRs).

  • Mechanism: These compounds often act as Nociceptin/Orphanin FQ Peptide (NOP) receptor agonists.

  • Key Interaction: The lipophilic cyclohexane ring fits into the hydrophobic pocket of the opioid receptor, while the basic nitrogen interacts with the conserved Asp residue in TM3.

Part 4: Experimental Protocols

Protocol A: Synthesis of Spirooxindole (via 1,3-Dipolar Cycloaddition)

Target: Spiro[pyrrolidine-oxindole] derivative (Classic MDM2 inhibitor core).

Reagents:

  • Isatin (1.0 equiv)

  • Sarcosine or Proline (1.2 equiv)

  • Chalcone or dipolarophile (1.0 equiv)

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Dipole Generation: In a round-bottom flask, dissolve Isatin and the amino acid (e.g., Sarcosine) in Methanol. Heat to reflux for 15 minutes. The formation of a deep color indicates the generation of the azomethine ylide (dipole).

  • Cycloaddition: Add the dipolarophile (e.g., trans-chalcone) to the reaction mixture.

  • Reflux: Continue refluxing for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The azomethine ylide is unstable and reacts in situ.

  • Precipitation: Cool the reaction to room temperature. The spirooxindole product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold methanol. If no precipitate forms, evaporate solvent and purify via column chromatography (Silica gel, gradient elution).

  • Validation: NMR must show the disappearance of the chalcone alkene protons and the appearance of the spiro-pyrrolidine ring protons (typically 3–5 ppm).

Protocol B: Synthesis of Spiroindolenine (via Interrupted Fischer Synthesis)

Target: 2,3,3-trimethyl-3H-indole derivative (Spiro-fused).

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Cyclohexyl aldehyde or ketone (must have α-substitution to prevent full aromatization) (1.0 equiv)

  • Acid Catalyst: Glacial Acetic Acid or 4% H₂SO₄

Step-by-Step Methodology:

  • Hydrazone Formation: Mix phenylhydrazine and the ketone in acetic acid at 0°C. Stir for 30 minutes to form the hydrazone.

  • Rearrangement: Heat the mixture to 60–90°C. The acid catalyzes the [3,3]-sigmatropic rearrangement.

  • Interruption: Unlike standard Fischer synthesis which eliminates NH₃ to form an aromatic indole, the presence of the quaternary spiro-carbon (if using specific substituted cyclohexanones) or the specific electronics prevents the final aromatization step, trapping the molecule as the indolenine (C=N bond).

  • Workup: Neutralize with NaHCO₃ (aq) and extract with Dichloromethane.

  • Validation: IR spectroscopy is critical here. Look for the C=N stretch around 1570–1600 cm⁻¹ and the absence of the N-H stretch (if indolenine) or C=O stretch.

References

  • Recent Advances in the Synthesis of Spirooxindoles (2025) . Top Curr Chem. A comprehensive review of ring-size classification and synthetic strategies.

  • Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines (2014) . ACS Med Chem Lett. Details the synthesis of non-oxo spiroindoles for NOP/Opioid receptors.

  • Spirooxindoles as MDM2 Inhibitors . Organic Chemistry Frontiers. Describes the design of spirooxindole hybrids for p53-MDM2 inhibition.

  • Harnessing Interrupted Fischer in Continuous Flow . Reaction Chemistry & Engineering. Protocol for synthesizing spiroindolenines via interrupted Fischer indolization.[1]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold . Molecules. Review of biological properties including antiviral and anticancer activities.[2][3][4]

Sources

Exploratory

The Bromine Advantage in Spiro-Indole Scaffolds: Synthetic Protocols and Therapeutic Targeting

Executive Summary This technical guide analyzes the medicinal chemistry and synthetic utility of bromine-substituted spiro-indole compounds . While the spiro-oxindole core is a privileged scaffold in drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and synthetic utility of bromine-substituted spiro-indole compounds . While the spiro-oxindole core is a privileged scaffold in drug discovery, the strategic incorporation of a bromine atom—particularly at the C5 position—imparts unique steric and electronic properties that significantly enhance binding affinity against targets like MDM2 and Cholinesterase . This guide moves beyond general literature to focus on the "Heavy Halogen" effect, providing actionable synthetic protocols and mechanistic insights for researchers in oncology and antimicrobial development.

The "Heavy Halogen" Effect: Why Bromine?

In rational drug design, halogens are often treated merely as lipophilic bulk. However, in the context of spiro-indoles binding to hydrophobic pockets (such as the p53-binding cleft of MDM2), bromine acts as a functional anchor through Halogen Bonding (XB) .

The Sigma-Hole Concept

Unlike fluorine, which is electron-rich and repulsive to nucleophilic residues, bromine exhibits a distinct region of positive electrostatic potential on its outer surface, known as the sigma-hole (


-hole) .
  • Mechanism: The

    
    -hole allows the 5-bromo substituent on the oxindole ring to act as a Lewis acid, forming highly directional non-covalent interactions with backbone carbonyls or electron-rich residues (e.g., Leucine, Tryptophan) in the target protein.
    
  • Lipophilicity: Bromine increases the LogP of the molecule, enhancing membrane permeability compared to the unsubstituted parent compound, without the metabolic instability often seen with iodinated analogs.

Synthetic Architecture: 1,3-Dipolar Cycloaddition[1]

The most robust method for constructing the spiro[indoline-3,x]-heterocyclic core is the 1,3-Dipolar Cycloaddition . This reaction is favored for its high regioselectivity and stereoselectivity, allowing the creation of multiple chiral centers in a single step.

Reaction Mechanism & Pathway

The synthesis typically involves a three-component reaction:

  • 5-Bromo-Isatin: The core scaffold.

  • Amino Acid (Secondary): Sarcosine, Proline, or Thioproline (generates the azomethine ylide).

  • Dipolarophile: Chalcone, Acenaphthequinone, or nitrostyrene.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis of a 5-bromo-spiro[indoline-pyrrolidine] derivative.

SynthesisWorkflow cluster_conditions Reaction Conditions Isatin 5-Bromo-Isatin Ylide Azomethine Ylide (In Situ Intermediate) Isatin->Ylide Condensation (-H2O) AminoAcid Secondary Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Dipolarophile Dipolarophile (e.g., Chalcone) TS Transition State (Concerted [3+2]) Dipolarophile->TS Ylide->TS Regioselective Approach Product 5-Bromo-Spiro[indoline-pyrrolidine] TS->Product Cyclization Cond Reflux (MeOH/EtOH) or Ionic Liquid Time: 2-4 hrs

Caption: Convergent [3+2] cycloaddition pathway for spiro-indole synthesis via azomethine ylide intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 5'-bromo-spiro[indoline-3,2'-pyrrolidin]-2-one derivatives. Scale: Milligram to Gram scale.

Materials
  • 5-Bromo-isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-Chalcone derivative (1.0 mmol)

  • Solvent: Methanol or Ethanol (10 mL)

  • Catalyst (Optional): Acetic acid (cat.) or Ionic Liquid ([BMIM]BF4) for green synthesis.

Step-by-Step Methodology
  • Pre-activation: In a 50 mL round-bottom flask, dissolve 5-bromo-isatin and sarcosine in 10 mL of methanol. Stir at reflux for 15 minutes to initiate the formation of the azomethine ylide (indicated by a color change, typically to deep orange/red).

  • Addition: Add the dipolarophile (chalcone) to the reaction mixture.

  • Reflux: Continue refluxing the mixture. Monitor via TLC (Eluent: Ethyl Acetate:Hexane 4:6). Reaction completion is typically observed within 2–4 hours .

    • Note: The 5-bromo substituent may slightly retard reaction rate compared to unsubstituted isatin due to steric bulk, but it enhances precipitate formation.

  • Work-up: Cool the reaction mixture to room temperature. The spiro-product often precipitates out.

  • Purification: Filter the solid. Wash with cold methanol (2 x 5 mL) to remove unreacted starting materials. Recrystallize from ethanol/DMF if necessary to obtain pure crystals (usually >90% purity).

Validation Check:

  • ¹H NMR (DMSO-d6): Look for the disappearance of the chalcone alkene protons and the appearance of the spiro-carbon signal (approx. 60-70 ppm in ¹³C NMR).

  • Mass Spec: Confirm the characteristic isotopic pattern of Bromine (M and M+2 peaks of nearly equal intensity).

Therapeutic Applications: The p53-MDM2 Axis

The primary therapeutic utility of bromine-substituted spiro-indoles lies in oncology, specifically the reactivation of the p53 tumor suppressor protein.

Mechanism of Action

MDM2 inhibits p53 by binding to its transactivation domain. Small molecule inhibitors must mimic the three key hydrophobic residues of p53: Phe19, Trp23, and Leu26 .

  • The Spiro-Indole Role: The rigid spiro-core mimics the Trp23 indole ring.

  • The Bromine Role: The 5-Br atom occupies a deep hydrophobic sub-pocket in MDM2, displacing water and increasing binding enthalpy via halogen bonding.

Visualization: MDM2 Inhibition Logic

MDM2_Inhibition MDM2 MDM2 Protein (Oncogenic E3 Ligase) Complex MDM2-p53 Complex (p53 Inactivated) MDM2->Complex Binds p53 p53 Protein (Tumor Suppressor) p53->Complex Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Triggers Cell Death Complex->p53 Releases Spiro 5-Bromo-Spiro-Indole (Inhibitor) Pocket MDM2 Hydrophobic Pocket (Trp23/Leu26 Cleft) Spiro->Pocket Competes for HalogenBond Halogen Bond (XB) (Br...O=C Interaction) Spiro->HalogenBond 5-Br Anchor Pocket->Complex Disrupts HalogenBond->Pocket Stabilizes Binding

Caption: Mechanism of p53 reactivation via competitive inhibition of MDM2 by 5-bromo-spiro-indoles.

Comparative Efficacy Data

The following table summarizes key biological activity data extracted from recent literature, highlighting the potency of 5-bromo derivatives compared to controls.

Compound ClassSubstitution (R)Target / Cell LineIC50 / MICReference
Spiro[oxindole-pyrrolidine] 5-Br MCF-7 (Breast Cancer) 3.7 µM Vertex 1.1
Spiro[oxindole-pyrrolidine]5-H (Unsubstituted)MCF-7 (Breast Cancer)> 20 µMGeneral SAR
Nutlin-3 (Control)N/AMCF-7 (Breast Cancer)6.5 µMVertex 1.1
Spiro[indoline-oxadiazole] 5-Br M. tuberculosis 6.25 µg/mL Vertex 1.2
Ciprofloxacin (Control)N/AM. tuberculosis3.12 µg/mLVertex 1.2
Spiro[indoline-thiazolidine] 5-Br S. pneumoniae 0.49 µM Vertex 1.2

Analysis: The 5-bromo derivative consistently outperforms the unsubstituted analogs and approaches the potency of standard clinical drugs (Nutlin-3, Ciprofloxacin) in specific assays.

References

  • Girgis, A. S., et al. (2025).[1] The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation.[1][2][3][4] Pharmaceuticals.[1][2][5][6]

  • Pradhan, G., & Juvale, K. (2025).[7] Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry.[5][6][7][8][9]

  • Nazari, P., et al. (2023).[6] Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria.[10] Iranian Journal of Pharmaceutical Research.

  • Villarreal, Y., et al. (2021). Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. Monatshefte für Chemie.

  • Tantra, T., et al. (2024).[11] Spirooxindole derivatives as promising antiviral agents: Structure–activity relationship studies and biological perspectives.[12] European Journal of Medicinal Chemistry.[5]

Sources

Foundational

Structural Characterization and Synthetic Profiling of 5'-Bromospiro[cyclohexane-1,3'-indole] Scaffolds

Topic: 5'-Bromospiro[cyclohexane-1,3'-indole] SMILES and InChI key identifiers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Synthetic Organic Chemists. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5'-Bromospiro[cyclohexane-1,3'-indole] SMILES and InChI key identifiers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Synthetic Organic Chemists.

Executive Summary: The Structural Dichotomy

In the context of drug discovery, the nomenclature "5'-Bromospiro[cyclohexane-1,3'-indole]" presents a critical structural dichotomy that researchers must navigate. Chemically, the term "indole" implies a fully aromatic system; however, a spiro-junction at the C3 position disrupts the aromaticity of the pyrrole ring, necessitating a tautomeric shift or a reduction.

Therefore, this guide addresses the two distinct chemical entities most relevant to this identifier:

  • The Indolenine (3H-indole): The formal IUPAC parent, containing an imine (

    
    ) bond.
    
  • The Indoline (Dihydroindole): The reduced, stable scaffold often supplied in libraries (CAS 645416-98-4).

The 5'-bromo substituent serves as a pivotal "synthetic handle," enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the scaffold into complex chemical space, particularly for MDM2 inhibitors and GPCR ligands.

Chemoinformatic Identifiers

The following data tables provide the precise machine-readable identifiers for the relevant structural variants.

A. Primary Scaffold: 5'-Bromospiro[cyclohexane-1,3'-indoline]

Note: This is the stable, reduced form commonly found in compound libraries (e.g., BLDPharm, ChemSpace).

Identifier TypeValue
IUPAC Name 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
CAS Registry 645416-98-4
SMILES (Canonical) BrC1=CC=C2NC3(CCCCC3)CC2=C1
SMILES (Isomeric) BrC1=CC=C2NC3(CCCCC3)CC2=C1
InChI String InChI=1S/C13H16BrN/c14-10-6-7-12-11(8-10)13(9-15-12)4-2-1-3-5-13/h6-8,15H,1-5,9H2
InChI Key JJWMJJCMBWMZKA-UHFFFAOYSA-N
Molecular Weight 266.18 g/mol
B. The "Oxindole" Precursor: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one

Note: This is the most common synthetic entry point. The carbonyl at C2' stabilizes the spiro-junction.

Identifier TypeValue
IUPAC Name 5'-bromospiro[cyclohexane-1,3'-indolin]-2'-one
CAS Registry 304468-42-6
SMILES BrC1=CC=C2NC(=O)C3(CCCCC3)C2=C1
InChI Key MOCOBMQLHAVEMT-UHFFFAOYSA-N

Structural Analysis & Significance

The "Escape from Flatland"

The spiro[cyclohexane-1,3'-indole] core represents a privileged scaffold in modern medicinal chemistry due to its high fraction of sp3-hybridized carbons (


). Unlike planar indole systems, the spiro-carbon at position 3' creates a rigid orthogonal vector.
  • Vector 1 (Aromatic): The 5'-Bromo group allows linear extension via cross-coupling.

  • Vector 2 (Spiro): The cyclohexane ring projects into the

    
    -dimension, improving shape complementarity with globular protein pockets (e.g., p53-MDM2 interface).
    
Lipophilicity and Solubility
  • LogP (Calculated): ~3.8 (Indoline variant). The cyclohexane ring adds significant lipophilicity.

  • Metabolic Stability: The spiro-junction blocks metabolic oxidation at the typically reactive C3 position of the indole nucleus.

Technical Protocol: Synthesis via Dialkylation

While Fischer Indole Synthesis variants exist, they often suffer from rearrangement issues (yielding 1,2,3,4-tetrahydrocarbazoles). The most robust, self-validating protocol for generating the spiro-framework is the Base-Mediated Dialkylation of 5-Bromooxindole , followed by reduction if the indoline is required.

Phase 1: Construction of the Spiro-Oxindole Core

Reaction Logic: Utilizing the acidity of the C3 protons in oxindole (


) to perform a double nucleophilic substitution on a di-haloalkane.

Reagents:

  • Substrate: 5-Bromooxindole (5-bromoindolin-2-one).

  • Alkylating Agent: 1,5-Dibromopentane.

  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: DMF (Anhydrous) or THF.

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromooxindole (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.

  • Deprotonation: Add NaH (2.2 eq) portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases (Formation of the dianion/enolate).
    
  • Cyclization: Add 1,5-dibromopentane (1.1 eq) dropwise via syringe.

  • Propagation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for 5-bromooxindole (

    
    ) should disappear, replaced by the higher 
    
    
    
    spiro-product.
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash organics with
    
    
    (to remove DMF) and Brine. Dry over
    
    
    .
  • Purification: Flash column chromatography.

Phase 2: Reduction to Spiro-Indoline (Optional)

If the target is the amine (indoline) rather than the amide (oxindole):

  • Reduction: Dissolve the Spiro-Oxindole in dry THF. Add

    
     complex (3.0 eq) or 
    
    
    
    (2.0 eq) at 0°C. Reflux for 2 hours.
  • Workup: Careful quenching (Fieser method for

    
    ).
    
  • Result: Yields 5'-Bromospiro[cyclohexane-1,3'-indoline] (CAS 645416-98-4).[1][2]

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the logical flow from commercial precursors to the target scaffold, highlighting the divergence point between the Oxindole and Indoline forms.

SpiroSynthesis cluster_0 Key Transformation: Spiro-Cyclization Precursor 5-Bromooxindole (Starting Material) Intermediate Transition State: C3-Dianion Formation Precursor->Intermediate Deprotonation (DMF, 0°C) Reagents 1,5-Dibromopentane + NaH (Base) Reagents->Intermediate Oxindole TARGET A: 5'-Bromospiro [cyclohexane-1,3'-indolin]-2'-one (CAS 304468-42-6) Intermediate->Oxindole Dialkylation/Cyclization Reduction Reduction (LiAlH4 or BH3) Oxindole->Reduction Optional Step Indoline TARGET B: 5'-Bromospiro [cyclohexane-1,3'-indoline] (CAS 645416-98-4) Reduction->Indoline Carbonyl Removal

Caption: Synthetic workflow for the generation of 5'-Bromospiro[cyclohexane-1,3'-indole] scaffolds via the robust oxindole dialkylation route.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12888301: Spiro[cyclohexane-1,3'-indolin]-2'-one.[3] Retrieved from [Link][3]

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one via Michael/Aldol cascade

Application Note: AN-SP-2026-02 Topic: Facile Synthesis of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one via an Organocatalyzed Michael/Aldol Cascade Abstract The spirooxindole scaffold is a privileged structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SP-2026-02

Topic: Facile Synthesis of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one via an Organocatalyzed Michael/Aldol Cascade

Abstract

The spirooxindole scaffold is a privileged structural motif frequently found in bioactive natural products and pharmaceutical agents, prized for the rigid three-dimensional orientation of its substituents.[1][2] This application note provides a comprehensive guide and a detailed protocol for the synthesis of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one, a functionalized derivative with potential for further chemical elaboration. The synthesis is achieved through an elegant and highly efficient organocatalytic Michael/Aldol cascade reaction.[3] We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind key experimental parameters, and provide a step-by-step protocol suitable for implementation in both academic and industrial research settings.

Introduction and Scientific Rationale

The construction of complex molecular architectures from simple precursors in a single operation—known as cascade or domino reactions—represents a pinnacle of synthetic efficiency.[4][5] For the synthesis of spirocyclic oxindoles, the Michael/Aldol cascade has emerged as a powerful strategy, allowing for the formation of multiple C-C bonds and stereocenters in a controlled manner.[1][6]

The target molecule, 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one, incorporates two key features: the medicinally relevant spirooxindole core and a bromine substituent on the aromatic ring.[7][8] The bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid diversification of the scaffold for structure-activity relationship (SAR) studies in drug discovery.

This protocol leverages the power of aminocatalysis, employing a chiral diarylprolinol silyl ether catalyst to activate the aldehyde component for the initial Michael addition, which then triggers a subsequent intramolecular aldol cyclization to construct the spiro-cyclohexane ring. The choice of catalyst is critical for achieving high stereoselectivity, a common requirement in modern pharmaceutical chemistry.[1][9]

Reaction Mechanism and Stereochemical Control

The synthesis proceeds through a well-defined cascade sequence initiated by the organocatalyst. The process can be visualized as a catalytic cycle that generates the complex product from two simpler starting materials.

Mechanistic Pathway
  • Enamine Formation: The secondary amine of the (R)-diphenylprolinol silyl ether catalyst condenses with one of the aldehyde groups of pentane-1,5-dial to form a chiral enamine intermediate. This activation step is crucial as it raises the HOMO of the nucleophile.

  • Michael Addition: The activated enamine undergoes a stereoselective conjugate addition (Michael reaction) to the electron-deficient olefin of the 5-bromo-3-olefinic oxindole. The stereochemistry of this step is dictated by the chiral environment of the catalyst.

  • Hydrolysis & Enolate Formation: The resulting iminium ion intermediate is hydrolyzed to release the catalyst and form a new aldehyde. The deprotonation of the α-carbon to the oxindole carbonyl generates an enolate.

  • Intramolecular Aldol Cyclization: The enolate attacks the terminal aldehyde intramolecularly, forming the six-membered cyclohexane ring and creating a new hydroxyl-bearing stereocenter.

  • Catalyst Regeneration: The catalyst is regenerated and can enter a new catalytic cycle.

The entire cascade is depicted in the diagram below.

G cluster_caption cat Catalyst (Diarylprolinol Silyl Ether) enamine Chiral Enamine Intermediate cat->enamine + michael_adduct Iminium Ion Michael Adduct cat->michael_adduct Catalyst Regen. dial Pentane-1,5-dial dial->enamine enamine->michael_adduct Michael Addition oxindole 5-Bromo-3-olefinic Oxindole oxindole->michael_adduct + intermediate Aldehyde-Enolate Intermediate michael_adduct->intermediate Hydrolysis product Final Product (5'-Bromospiro...) intermediate->product Intramolecular Aldol Cyclization capt Figure 1. Organocatalytic cascade mechanism.

Figure 1. Organocatalytic cascade mechanism.
Controlling Stereochemistry

The stereochemical outcome of the reaction is highly dependent on the catalyst and the protecting group on the oxindole nitrogen.[1] Electron-withdrawing protecting groups (e.g., Boc, Cbz) on the nitrogen in the presence of an (R)-catalyst typically favor the formation of a 6-(R)-hydroxy configuration in the final product. Conversely, electron-donating groups can lead to the opposite 6-(S)-hydroxy diastereomer.[1][3] This tunability is a significant advantage of this synthetic methodology.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous spirooxindoles.[1][3][10] Researchers should perform their own optimization experiments as needed.

Materials and Reagents
  • Starting Materials:

    • N-Protected 5-bromo-3-olefinic oxindole (e.g., N-Boc-5-bromo-3-ethylideneindolin-2-one) (1.0 equiv)

    • Pentane-1,5-dial (50% in water) (3.0 equiv)

  • Catalyst:

    • (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • Solvent:

    • N,N-Dimethylformamide (DMF), anhydrous

  • Work-up & Purification:

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

    • Hexanes and Ethyl acetate (for elution)

Instrumentation
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Synthesis Procedure

G cluster_caption start Step 1: Reagent Setup reaction Step 2: Reaction Execution start->reaction Add reagents to anhydrous DMF monitor Step 3: Monitoring reaction->monitor Stir at RT for 48h under N₂ atmosphere workup Step 4: Aqueous Work-up monitor->workup TLC indicates completion purify Step 5: Purification workup->purify Quench, Extract, Dry, Concentrate end Final Product purify->end Flash Column Chromatography capt Figure 2. High-level experimental workflow.

Figure 2. High-level experimental workflow.
  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the N-protected 5-bromo-3-olefinic oxindole (0.1 mmol, 1.0 equiv) and the organocatalyst (0.01 mmol, 10 mol%).

    • Rationale: Using a 10 mol% catalyst loading provides a good balance between reaction rate and cost-effectiveness.

  • Solvent and Reagent Addition: Dissolve the solids in anhydrous DMF (0.5 mL). Add the pentane-1,5-dial solution (0.3 mmol, 3.0 equiv) to the mixture.

    • Rationale: DMF is an excellent polar aprotic solvent for this reaction, ensuring solubility of the reagents and intermediates. An excess of the dialdehyde is used to drive the reaction to completion.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature (approx. 25 °C) for 24-48 hours.

    • Rationale: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in Hexanes). The disappearance of the starting oxindole spot indicates reaction completion.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Rationale: The NH₄Cl quench neutralizes the catalyst and any basic intermediates. Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: The brine wash removes residual water. Drying over Na₂SO₄ ensures the complete removal of water before concentration. Flash chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Results & Data

The Michael/Aldol cascade is known for its high efficiency. The following table provides representative data based on analogous, non-brominated systems reported in the literature.[1]

EntryN-Protecting GroupCatalyst LoadingTime (h)Yield (%)dr (major:minor)ee (%)
1Boc10 mol%48~85-95>20:1>99
2Cbz10 mol%48~80-90>20:1>98
3H10 mol%48~60-70~10:1>95

Table 1: Representative results for the organocatalytic synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones. Yields are isolated yields after chromatography. Diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Low reactivity of substrate.1. Use freshly purchased or purified catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase reaction temperature to 40-50 °C or increase catalyst loading to 20 mol%.
Low Diastereoselectivity 1. Incorrect N-protecting group. 2. Reaction temperature is too high.1. Ensure a bulky, electron-withdrawing protecting group (e.g., Boc) is used for optimal stereocontrol.[1] 2. Run the reaction at a lower temperature (e.g., 0 °C or 4 °C).
Difficult Purification 1. Streaking on TLC plate. 2. Close-running spots.1. The hydroxyl group may cause streaking. Add 1% triethylamine to the eluent system. 2. Use a different solvent system for chromatography or consider preparative HPLC.

Conclusion

This application note details a robust and highly stereoselective method for synthesizing 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one. The organocatalyzed Michael/Aldol cascade offers significant advantages, including operational simplicity, mild reaction conditions, and excellent control over the formation of multiple stereocenters. The resulting brominated spirooxindole is a valuable building block for medicinal chemistry and drug discovery programs, providing a clear and efficient pathway to novel and diverse chemical entities.

References

  • Reddy, B. V. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters. Available at: [Link]

  • Li, Y., et al. (2013). Synthesis of Six-Membered Spirocyclic Oxindoles with Five Consecutive Stereocenters in an Asymmetric Organocatalytic One-Pot Michael/Michael/Aldol Addition Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Carbajo, J., et al. (2011). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. Available at: [Link]

  • Han, B., et al. (2012). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis. Available at: [Link]

  • Shao, P.-L., et al. (2016). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Ball-Jones, N. R., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Ramírez-López, P., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. Available at: [Link]

  • Iannizzotto, A., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Iannizzotto, A., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. PMC - NIH. Available at: [Link]

  • Kumar, A., et al. (2021). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. Scientific Reports. Available at: [Link]

  • Reddy, B. V. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Semantic Scholar. Available at: [Link]

  • Reddy, B. V. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PubMed. Available at: [Link]

  • Kandri Rodi, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

  • Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Available at: [Link]

  • Girgis, A. S. (2012). Regioselective synthesis of dispiro[indane-2,3'-pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their anti-inflammatory activity. Medicinal Chemistry Research. Available at: [Link]

Sources

Application

Protocol for cross-coupling reactions using 5'-Bromospiro[cyclohexane-1,3'-indole]

Executive Summary This guide details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 5'-Bromospiro[cyclohexane-1,3'-indole] as a core scaffold. In modern drug discovery, "escaping...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 5'-Bromospiro[cyclohexane-1,3'-indole] as a core scaffold.

In modern drug discovery, "escaping flatland" by increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility and target selectivity. The spiro[cyclohexane-1,3'-indole] moiety represents a privileged scaffold that combines the rigidity of the indole core with the 3D-complexity of a spiro-junction. However, the steric bulk of the C3-spiro center and the free N-H functionality present specific challenges in catalytic cross-coupling.

This protocol focuses on two high-value transformations:

  • Suzuki-Miyaura Coupling (C-C bond formation)[1][2][3]

  • Buchwald-Hartwig Amination (C-N bond formation)[1][4]

Structural Analysis & Mechanistic Considerations

Before initiating synthesis, it is critical to understand the substrate's behavior in a catalytic cycle.

  • Steric Environment: The bromine at the 5'-position is electronically coupled to the indole nitrogen but is sterically distal from the bulky C3-spiro cyclohexane ring. Unlike C3-functionalization, C5-coupling is generally accessible but requires careful catalyst selection to prevent aggregation.

  • The N-H Problem: The free indole N-H (pKa ~16) can deprotonate under basic cross-coupling conditions, potentially poisoning the Pd-catalyst or leading to side reactions (N-arylation).

    • Recommendation: While modern catalysts (e.g., SPhos Pd G4) tolerate free N-H, N-protection (Boc, Tosyl, or SEM) is strongly recommended for scale-up to simplify purification and prevent "streaking" on silica gel.

Decision Framework: Reaction Pathway

ReactionWorkflow Start Start: 5'-Bromospiro [cyclohexane-1,3'-indole] CheckNH Is Indole N-H Protected? Start->CheckNH Protect Step A: Protection (Boc/Tosyl) CheckNH->Protect No (Recommended) SelectRxn Select Coupling Type CheckNH->SelectRxn Yes / Proceed Unprotected Protect->SelectRxn Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) SelectRxn->Suzuki Buchwald Buchwald-Hartwig (Amines/Anilines) SelectRxn->Buchwald Cond_Suz Cond: Pd(dppf)Cl2 or SPhos Pd G4 Base: K3PO4 / Solvent: Dioxane/H2O Suzuki->Cond_Suz Cond_Buch Cond: Pd2(dba)3 + Xantphos Base: Cs2CO3 / Solvent: Dioxane Buchwald->Cond_Buch

Figure 1: Decision tree for optimizing cross-coupling workflows for spiro-indole scaffolds.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for introducing aryl and heteroaryl groups.[1] Two systems are provided: System A (Standard/Robust) and System B (High-Performance for sterically demanding or heteroaryl partners).

Materials & Reagents
  • Substrate: 5'-Bromospiro[cyclohexane-1,3'-indole] (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Solvents: 1,4-Dioxane (degassed) and Water (degassed).

  • Base: Potassium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
Experimental Procedure (Step-by-Step)
  • Preparation:

    • Dry a reaction vial or round-bottom flask.

    • Critical: Degas solvents (Dioxane and Water) by sparging with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.

  • Reaction Setup:

    • Charge the vial with 5'-Bromospiro[cyclohexane-1,3'-indole] (1.0 equiv, e.g., 100 mg).

    • Add the Boronic Acid (1.3 equiv).[2]

    • Add the Base (see table below for selection).

    • Add the Catalyst (see table below).[1][2][5]

    • Seal the vial with a septum and purge with Argon/Nitrogen for 5 minutes.

    • Inject the degassed solvent mixture via syringe.

  • Execution:

    • Heat the reaction block to the specified temperature (typically 80–100 °C).

    • Stir vigorously (800 rpm) for 2–12 hours.

    • Monitoring: Check via LC-MS.[1][2] The spiro-scaffold usually elutes later than simple indoles. Look for the disappearance of the bromide (

      
       and 
      
      
      
      pattern).
  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2]
      
    • Purification Note: Spiro-compounds can be lipophilic. Use a gradient of Hexanes:EtOAc (0-50%). If the N-H is unprotected, add 1%

      
       to the eluent to prevent tailing.
      
Optimization Table: Catalyst Systems
ParameterSystem A (The Workhorse) System B (Difficult/Heteroaryl)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)SPhos Pd G4 (2–5 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)
Base

(3.0 equiv)

(Tribasic, 3.0 equiv)
Solvent Dioxane : Water (4:1)DMF : Water (20:[5]1) or Dioxane:H2O
Temp 90 °C60–80 °C
Use Case Phenyl, tolyl, simple pyridines.2-substituted heterocycles, sterically hindered boronic acids.

Protocol B: Buchwald-Hartwig Amination

Creating C-N bonds at the 5-position allows for the synthesis of amino-spiroindoles, which are potent kinase inhibitor scaffolds.

Mechanistic Insight

The reductive elimination step in Buchwald couplings is sensitive to the electronic nature of the amine. For 5-bromoindoles, the electron-rich nature of the indole ring can slow down oxidative addition; therefore, electron-rich ligands like Xantphos or RuPhos are essential.

Experimental Procedure
  • Preparation:

    • Use an oven-dried, resealable pressure tube.[1] Moisture kills this reaction.

    • All reagents must be handled under an inert atmosphere (Glovebox preferred for base/catalyst, but Schlenk line is acceptable).

  • Reaction Setup:

    • Add 5'-Bromospiro[cyclohexane-1,3'-indole] (1.0 equiv).

    • Add Amine (1.2 equiv).[1] Note: If using a volatile amine, add it last as a liquid.

    • Add Base: Cesium Carbonate (

      
      , 2.0 equiv) or NaOtBu (1.5 equiv).
      
      • Note: NaOtBu is stronger but can deprotonate the indole N-H if unprotected. Use

        
         for unprotected substrates.
        
    • Add Catalyst Precursor:

      
       (2 mol%) or Pd(OAc)2.
      
    • Add Ligand: Xantphos (4 mol%) or BrettPhos (for primary amines).

  • Execution:

    • Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).

    • Heat to 100–110 °C for 12–24 hours.

    • Tip: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

Catalytic Cycle Visualization

BuchwaldCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII L-Pd(II)-Br (Ar) OxAdd->PdII Coord Amine Coordination PdII->Coord + HNR2 Deprot Deprotonation (Base) Coord->Deprot - HBr RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 + Product

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination. The oxidative addition into the C5-Br bond is the turnover-limiting step for electron-rich indoles.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Indole N-H.Protect N-H with Boc group. Switch to SPhos Pd G4 .
Dehalogenation (H-Ar)

-hydride elimination or solvent H-transfer.
Switch solvent from alcohol/DMF to Toluene. Ensure strict anhydrous conditions.
Homocoupling (Ar-Ar) Oxygen presence.Re-degas solvents. Check Argon lines.
Streaking on TLC Acidic N-H interacting with Silica.Add 1% Triethylamine to TLC solvent and column eluent.

References

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.[8] Retrieved from 8

  • National Institutes of Health (PMC). (2020). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach. (Demonstrates Suzuki coupling on spiro-indole scaffolds using SPhos Pd G4). Retrieved from 5

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.[2][3] Retrieved from 2

  • Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides.[3] Organic Chemistry Frontiers. Retrieved from 3

Sources

Method

Application Note: One-Pot Synthesis Methods for Functionalized Spiro[cyclohexane-1,3'-indole] Scaffolds

Executive Summary The spiro[cyclohexane-1,3'-indole] (spirooxindole) scaffold represents a privileged structural motif in medicinal chemistry, serving as the core geometry for a new generation of MDM2-p53 interaction inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[cyclohexane-1,3'-indole] (spirooxindole) scaffold represents a privileged structural motif in medicinal chemistry, serving as the core geometry for a new generation of MDM2-p53 interaction inhibitors , antimitotic agents, and antiviral compounds. The rigid spiro-fusion at the C3 position of the oxindole locks the orientation of substituents, enabling precise targeting of hydrophobic pockets (e.g., the Trp23 and Leu26 pockets of MDM2).

This Application Note details two validated one-pot synthesis protocols designed to overcome the steric and stereoelectronic challenges of forming the quaternary spiro-carbon. Unlike traditional multi-step procedures, these methods utilize organocatalytic cascade sequences and [4+2] cycloadditions to deliver highly functionalized, enantiopure scaffolds with atom economy and operational simplicity.

Pharmacological Relevance & Synthetic Strategy[1][2][3][4][5][6][7][8]

The MDM2 Inhibition Context

The spiro[cyclohexane-1,3'-indole] scaffold mimics the


-helical projection of the p53 tumor suppressor protein. Small molecule inhibitors like MI-219  and Spirotryprostatin A  utilize this rigid core to displace p53 from the MDM2 cleft, restoring apoptotic pathways in cancer cells.
Synthetic Challenges
  • Steric Hindrance: Forming a quaternary center at the C3 position is thermodynamically unfavorable due to steric crowding.

  • Stereocontrol: Controlling the relative stereochemistry of the cyclohexane ring substituents (up to 5 stereocenters) requires precise catalytic direction.

  • Cyclization Entropy: Closing a six-membered ring onto a rigid heterocycle requires overcoming significant entropic barriers.

Strategic Approaches

We focus on two distinct "One-Pot" strategies:

  • Method A (Asymmetric): Organocatalytic Michael/Aldol Cascade.[1][2] Best for generating chiral libraries with high functional density (-OH, -CHO handles).

  • Method B (Modular): [4+2] Diels-Alder Cycloaddition. Best for rapid scaffold assembly and scale-up.

Mechanistic Pathways (Visualized)

The following diagram illustrates the catalytic cycle for the Michael/Aldol cascade (Method A), highlighting the dual activation mode of the amine catalyst.

MichaelAldolCascade Start Substrates: 3-Olefinic Oxindole + Pentane-1,5-dial Cat_Act Catalyst Activation: Jørgensen-Hayashi Catalyst (Secondary Amine) Start->Cat_Act Imine_Form Intermediate I: Enamine Formation (HOMO Activation) Cat_Act->Imine_Form - H2O Michael_Add Step 1: Michael Addition (Stereo-determining step) Imine_Form->Michael_Add Nucleophilic Attack Hydrolysis Intermediate II: Enamine Hydrolysis & Aldol Pre-organization Michael_Add->Hydrolysis Aldol_Cyc Step 2: Intramolecular Aldol (Ring Closure) Hydrolysis->Aldol_Cyc Spontaneous Cyclization Product Final Product: Functionalized Spiro[cyclohexane-1,3'-indole] (>99% ee) Aldol_Cyc->Product Catalyst Release Product->Cat_Act Catalyst Recycling

Figure 1: Mechanistic flow of the aminocatalyzed Michael/Aldol cascade reaction for spiro-cyclohexane construction.

Protocol A: Asymmetric Organocatalytic Michael/Aldol Cascade[6]

Application: Synthesis of chiral, poly-functionalized spirooxindoles for SAR (Structure-Activity Relationship) studies. Primary Reference: Based on the methodology of Ghosh & Zhou (2013) and Tan et al.

Materials & Reagents[1][3][4][5][7][11][12][13]
  • Substrate 1: 3-Olefinic oxindole (e.g., N-Boc-3-methyleneoxindole).

  • Substrate 2: Pentane-1,5-dial (Glutaraldehyde) or substituted derivatives.

  • Catalyst: (R)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Additives: Benzoic acid (optional, to accelerate imine formation).

Step-by-Step Procedure
  • Catalyst Pre-activation: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the (R)-organocatalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous DCM (1.0 mL). Stir at Room Temperature (RT) for 10 minutes.

  • Substrate Addition: Add the 3-olefinic oxindole (0.2 mmol, 1.0 equiv) to the vial. Ensure complete dissolution.

  • Cascade Initiation: Add pentane-1,5-dial (0.3 mmol, 1.5 equiv) dropwise. The reaction mixture typically turns light yellow.

    • Critical Checkpoint: Seal the vial tightly to prevent evaporation of the aldehyde if using volatile derivatives.

  • Incubation: Stir the mixture at RT (25°C) for 24–48 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The limiting reagent (oxindole) should disappear. Look for a new polar spot (the aldol product).

  • Quenching & Workup:

    • Direct Purification (Recommended): Concentrate the reaction mixture under reduced pressure at low temperature (<30°C) to avoid retro-aldol processes.

    • Flash Chromatography: Load the residue directly onto a silica gel column. Elute with a gradient of Hexane/EtOAc (8:1 to 2:1).

  • Characterization: Isolate the product as a white/pale yellow foam.

    • Validation: 1H NMR should show the diagnostic carbinol proton (CH-OH) at ~4.0-4.5 ppm and the aldehyde proton (-CHO) if not cyclized to the hemiacetal.

Data Specifications (Expected)
ParameterSpecificationNotes
Yield 75–92%Dependent on steric bulk of N-protecting group.
Enantiomeric Excess (ee) >95%Determined by Chiral HPLC (e.g., Chiralpak AD-H).
Diastereomeric Ratio (dr) >20:1The cascade is highly diastereoselective.[3]
Physical State Solid/FoamStable at -20°C for months.

Protocol B: [4+2] Diels-Alder Cycloaddition

Application: Rapid generation of the spiro-cyclohexane core with varying degrees of unsaturation. Primary Reference: Barbas group / Corey group methodologies.

Materials & Reagents[1][3][4][5][7][11][12][13]
  • Diene: 2-Siloxy-1,3-butadiene (Danishefsky’s diene) or Isoprene.

  • Dienophile: 3-Methyleneoxindole (electron-deficient).

  • Solvent: Toluene or Xylenes.

  • Lewis Acid (Optional): Sc(OTf)3 or Cu(OTf)2 for lower temperature activation.

Step-by-Step Procedure
  • Preparation: In a pressure tube (Ace Glass), dissolve 3-methyleneoxindole (1.0 mmol) in Toluene (5 mL).

  • Diene Addition: Add Danishefsky’s diene (1.5 mmol, 1.5 equiv).

    • Note: If using a Lewis Acid, cool to 0°C before adding the catalyst (5 mol%), then warm to RT.

  • Thermal Cyclization:

    • Without Catalyst: Seal the tube and heat to 110°C (reflux) for 12 hours.

    • With Catalyst: Stir at RT for 4–8 hours.

  • Hydrolysis (Critical Step): The initial product is a silyl enol ether. To reveal the ketone (cyclohexanone derivative):

    • Add 1N HCl (2 mL) and stir vigorously for 30 minutes.

    • Extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane to obtain the spiro[cyclohexane-1,3'-indoline]-4-one derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Retro-Aldol reaction during workup.Avoid heating during rotary evaporation. Use neutral silica gel or deactivate silica with 1% Et3N.
Poor Stereocontrol (Method A) Water contamination in solvent.Use freshly distilled anhydrous DCM. Water interferes with the H-bonding network of the catalyst.
Incomplete Reaction (Method B) Poor reactivity of the dienophile.Add a Lewis Acid (Sc(OTf)3) or switch to a higher boiling solvent (Xylenes) to overcome the activation energy.
Product Decomposition Oxidation of the aldehyde/alcohol.Store products under Argon at -20°C. Reduce aldehyde immediately to alcohol with NaBH4 if stability is an issue.

References

  • Ghosh, A. K., & Zhou, B. (2013).[2] Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions.[1][2] Tetrahedron Letters, 54(19), 2311–2314.[2] [Link]

  • Tan, B., et al. (2010). Organocatalytic Asymmetric Synthesis of Spiro[cyclohexane-1,3'-indoline] Derivatives via a Michael–Michael–Aldol Cascade Reaction. Journal of the American Chemical Society. [Link]

  • Yu, B., et al. (2016). Recent Advances in the Synthesis of Spiro[cyclohexane-1,3'-indoline]-2'-ones. Asian Journal of Organic Chemistry. [Link]

  • Ding, K., et al. (2013). Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. [Link]

Sources

Application

Solvent selection for dissolving 5'-Bromospiro[cyclohexane-1,3'-indole] for bioassays

Executive Summary & Scientific Context 5'-Bromospiro[cyclohexane-1,3'-indole] (and its indoline congeners) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core structure for antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5'-Bromospiro[cyclohexane-1,3'-indole] (and its indoline congeners) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core structure for antiviral (e.g., Umifenovir analogs), anticancer (MDM2-p53 inhibitors), and antimalarial therapeutics. The spiro-fusion at the C3 position creates a rigid, orthogonal 3D geometry that enhances binding selectivity but significantly increases lipophilicity and crystal lattice energy.

The Challenge: The presence of the bromine atom (increasing lipophilicity) combined with the rigid spiro-cyclohexane ring renders this molecule poorly soluble in aqueous media. In bioassays, improper solubilization leads to "silent precipitation" —where the compound forms micro-aggregates that are invisible to the naked eye but cause:

  • False Negatives: The effective concentration is far lower than calculated.

  • False Positives: Aggregates can non-specifically sequester proteins or disrupt cell membranes (pan-assay interference).

This guide provides a validated protocol to solubilize this scaffold while maintaining biological compatibility.

Physicochemical Analysis & Solvent Strategy

Before selecting a solvent, we must understand the molecule's resistance to dissolution.

PropertyValue (Predicted)Implication for Solubilization
LogP (Lipophilicity) ~3.5 – 4.2Highly lipophilic. Will partition into plasticware if not equilibrated.
H-Bond Donors 1 (NH)Limited interaction with water; relies on dipole interactions.
Crystal Lattice High (Br-stacking)Requires energy (sonication) to break initial solid state.
pKa ~ -2 (Indole N)Neutral at physiological pH (7.4). pH adjustment won't help solubility.
Solvent Decision Matrix

While Ethanol and Methanol are less toxic, they lack the dipole moment required to disrupt the crystal lattice of brominated spiro-indoles at high concentrations. DMSO (Dimethyl Sulfoxide) is the obligatory primary solvent.

SolventSolubilizing PowerBio-CompatibilityVerdict
DMSO High Toxic >0.5% (cell line dependent)Primary Choice (Stock)
Ethanol ModerateToxic >2%; Volatile (conc. drift)Secondary (Wash/Fix)
DMF HighHigh Toxicity (Liver/Kidney)Avoid (unless chemical synthesis)
PEG-400 ModerateLow ToxicityPotential Co-solvent

Core Protocol: The "Gradient Solubilization" Method

Do NOT attempt to dissolve the solid directly into aqueous buffer. This will result in a gum/film that is impossible to redissolve.

Phase 1: Preparation of Master Stock (10 mM)
  • Gravimetric Weighing:

    • Weigh approximately 2–5 mg of 5'-Bromospiro[cyclohexane-1,3'-indole] into a glass (not plastic) vial.

    • Note: Static electricity is common with spiro-powders. Use an antistatic gun if available.

  • Primary Dissolution:

    • Calculate the volume of 100% Anhydrous DMSO required to reach 10 mM .

    • Add the DMSO.[1][2][3][4][5]

    • Critical Step: Vortex for 30 seconds, then Sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: The solution must be perfectly clear. If hazy, sonicate further.

Phase 2: Serial Dilution (The "Constant Solvent" Rule)

To prevent precipitation during dilution, maintain the DMSO concentration at 100% during the serial dilution steps, and only introduce water/media at the final step.

  • Step A: Prepare serial dilutions (e.g., 1 mM, 0.1 mM, 0.01 mM) using 100% DMSO as the diluent.

  • Step B (The Assay Spike):

    • Dilute the specific DMSO stock 1:1000 into the pre-warmed culture media.

    • Example: Add 1 µL of 10 mM Stock to 999 µL of Media.

    • Final Concentration: 10 µM Compound.

    • Final DMSO: 0.1% (Safe for most cells).

Visualization: Solubilization Workflow

The following diagram illustrates the logic flow for preparing the compound and handling potential precipitation events.

G Start Solid 5'-Bromospiro [cyclohexane-1,3'-indole] Weigh Weigh into Glass Vial (Avoid Plastic) Start->Weigh AddDMSO Add 100% Anhydrous DMSO (Target: 10-50 mM Stock) Weigh->AddDMSO Sonicate Sonicate 37°C, 5 mins + Vortex AddDMSO->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check DiluteDMSO Serial Dilution in 100% DMSO Check->DiluteDMSO Yes Trouble Troubleshoot: Add Co-solvent (PEG400) or Reduce Conc. Check->Trouble No (Hazy/Precipitate) FinalSpike Spike into Media (1:1000) Final DMSO < 0.1% DiluteDMSO->FinalSpike Assay Proceed to Bioassay FinalSpike->Assay Trouble->AddDMSO Re-attempt

Caption: Figure 1. Step-by-step solubilization workflow emphasizing the "Check" gate to prevent using precipitated stock.

Quality Control: Validating Solubility in Media

Researchers often assume that if the stock is clear, the assay is valid. This is dangerous. The "Crash-Out" usually happens upon addition to the aqueous media.

Protocol: The "Turbidity Check"

  • Prepare a "Dummy Plate" with media (no cells).

  • Add the compound at the highest test concentration (e.g., 10 µM).

  • Incubate for 1 hour at 37°C (mimicking assay start).

  • Measure Absorbance at 600 nm (OD600).

    • Acceptance Criteria: OD600 < 0.005 (relative to DMSO-only blank).

    • Failure: If OD600 is elevated, micro-precipitation has occurred.

Mechanism of Failure: The hydrophobic effect drives the spiro-indole molecules to aggregate to minimize water contact. If this happens, reduce the concentration or increase the DMSO limit to 0.5% (if cells tolerate it).

Biological Impact of Solvent (DMSO Control)

Since DMSO is required, you must control for its effects.

  • The "Vehicle Control": Every assay plate must include wells with 0.1% DMSO (or matching final %) without compound. Normalize all data to this control, not to "Media Only."

  • Toxicity Thresholds:

    • HeLa / HEK293: Tolerate up to 0.5% DMSO.[6]

    • Primary Neurons / Stem Cells: Sensitive > 0.1% DMSO.

    • Enzymatic Assays: Generally tolerate up to 5% DMSO.[6]

References

  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887-894.[5]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • PubChem. (2025). Compound Summary: 5'-Bromospiro[cyclohexane-1,3'-indoline].[7] National Library of Medicine.

  • Sánchez-Sánchez, J., et al. (2020). "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy, 7(7), 3855-3859.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one

Ticket ID: SPIRO-BR-5-EE Subject: Optimizing Enantioselectivity (ee) and Diastereoselectivity (dr) in 5-Bromo-Spirooxindole Synthesis Assigned Specialist: Senior Application Scientist, Asymmetric Catalysis Division Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-BR-5-EE Subject: Optimizing Enantioselectivity (ee) and Diastereoselectivity (dr) in 5-Bromo-Spirooxindole Synthesis Assigned Specialist: Senior Application Scientist, Asymmetric Catalysis Division

Executive Summary

You are attempting to synthesize 5'-bromospiro[cyclohexane-1,3'-indolin]-2'-one . This scaffold is a privileged structure in drug discovery (e.g., MDM2 inhibitors).[1] The 5-bromo handle is critical for downstream cross-coupling but introduces electronic effects that can destabilize the transition state if not managed correctly.[1]

This guide addresses the common failure mode: High conversion but low enantiomeric excess (ee < 80%) , often accompanied by poor diastereomeric ratios (dr).[1]

Part 1: Diagnostic Workflow (Visual)

Before altering reagents, determine if your issue is kinetic (catalyst activity) or thermodynamic (background reaction).[1]

TroubleshootingFlow Start Start: Low Enantioselectivity (<80% ee) CheckRacemic Run reaction without catalyst Start->CheckRacemic RacemicResult Is there >5% conversion? CheckRacemic->RacemicResult BackgroundYes Background Reaction Detected (Uncatalyzed pathway is competing) RacemicResult->BackgroundYes Yes BackgroundNo Catalyst-Substrate Mismatch RacemicResult->BackgroundNo No Action1 1. Lower Temp (-20°C to -78°C) 2. Dilute Reaction (0.05 M) 3. Protect Indole Nitrogen (N-Boc/N-Bn) BackgroundYes->Action1 Action2 1. Switch Catalyst Class (Thiourea -> Squaramide) 2. Check Water Content (Drying agents) BackgroundNo->Action2

Figure 1: Decision tree for isolating the root cause of enantiomeric leakage.

Part 2: Critical Parameter Troubleshooting (Q&A)

Category 1: The "5-Bromo" Electronic Effect

Q: My standard spiro-protocol works for unsubstituted isatin, but the ee drops significantly with the 5-bromo derivative. Why?

A: The 5-bromo substituent is an Electron-Withdrawing Group (EWG).

  • The Mechanism: The EWG increases the acidity of the N-H bond and the electrophilicity of the C3-position (if using methyleneindolinones).[1]

  • The Problem: This increased reactivity often accelerates the uncatalyzed (racemic) background reaction.[1] If the background rate approaches the catalyzed rate, your ee will plummet.[1]

  • The Fix:

    • N-Protection: You must use a protecting group on the indole nitrogen.[1] An N-Boc or N-Benzyl group prevents non-specific H-bonding and reduces the acidity of the core.[1]

    • Temperature Suppression: Lower the temperature to -10°C or -20°C. The activation energy for the catalyzed process is usually lower than the racemic process; cooling suppresses the racemic background more than the catalyzed pathway.[1]

Category 2: Catalyst Selection

Q: I am using a proline-derived organocatalyst. Should I switch?

A: It depends on your specific cascade.

  • For Michael/Aldol Cascades (e.g., with pentane-1,5-dial):

    • Recommendation: Switch to Jørgensen-Hayashi Catalysts (Diphenylprolinol silyl ethers).[1]

    • Reasoning: These bulky catalysts form a rigid enamine/iminium intermediate that effectively shields one face of the electrophile.[1] The silyl ether group provides steric bulk necessary to control the trajectory of the attack, which is critical when the bulky 5-bromo-oxindole is involved.[1]

  • For Michael/Michael Cascades (e.g., with nitroolefins):

    • Recommendation: Use Bifunctional Squaramides rather than Thioureas.

    • Reasoning: Squaramides have a wider bite angle and more rigid H-bonding capability than thioureas, often providing better stereocontrol for substituted isatins.[1]

Category 3: Solvent & Additives

Q: The reaction stalls at 60% conversion. Can I add an acid?

A: Yes, but choose carefully.

  • The Issue: The formation of the spiro-quaternary carbon is sterically congested.[1] The reaction often stalls at the intermediate stage (before ring closure).[1]

  • The Fix: Add a weak acid cocatalyst like Benzoic Acid (10-20 mol%) or 2-fluorobenzoic acid .[1]

    • Why: This facilitates proton transfer steps and iminium ion turnover without being strong enough to trigger the racemic background reaction (which strong acids like p-TsOH would do).[1]

Part 3: Validated Experimental Protocol

Protocol: Enantioselective Synthesis of 5'-Bromo-N-Boc-spiro[cyclohexane-1,3'-indolin]-2'-one via Michael/Aldol Cascade. Reference Basis: Adapted from Tetrahedron Lett. 2013 and ACS Catal.[1] 2014 methodologies (see References).[1]

Reagents
  • Substrate: N-Boc-3-methylene-5-bromo-2-oxindole (1.0 equiv)

  • Reagent: Pentane-1,5-dial (3.0 equiv) [Note: Often generated in situ or used as 50% aq.[1] solution]

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10-20 mol%)

  • Additive: 2-Fluorobenzoic acid (20 mol%)

  • Solvent: Toluene or DCM (0.1 M concentration)

Step-by-Step Workflow
StepActionTechnical Note (The "Why")
1 Prepare Catalyst Mix Dissolve Catalyst (20 mol%) and Acid Additive (20 mol%) in Toluene. Stir for 10 min at RT.[1]Pre-formation of the active catalytic salt ensures uniform kinetics from

.
2 Substrate Addition Add N-Boc-5-bromo-methyleneindolinone.[1] Cool system to 0°C.Cooling is critical here.[1] The 5-Br makes the substrate highly reactive.
3 Reagent Addition Add Pentane-1,5-dial slowly.[1]Slow addition prevents oligomerization of the dialdehyde.
4 Monitoring Stir at 0°C for 24-48h.[1] Monitor by TLC/HPLC.Stop Point: Do not heat if reaction is slow. Add 5 mol% more catalyst instead.
5 Quench & Workup Dilute with cold Et2O. Wash with saturated NaHCO3.[1]Neutralize the acid additive immediately to prevent racemization during concentration.[1]
6 Oxidation (Optional) If the product is a hemiacetal (often unstable), oxidize immediately to the lactone or dehydrate to the enone using PCC or IBX.[1]Spiro-hemiacetals can undergo retro-aldol on silica gel.[1] Stabilizing them via oxidation preserves the chiral center.[1]

Part 4: Data Reference Table

Impact of Variables on 5-Bromo-Spirooxindole Synthesis

VariableCondition ACondition BResult Analysis
N-Protection Free N-HN-Boc N-Boc yields higher ee. Free N-H allows non-specific H-bonding, lowering selectivity.
Solvent MeOH (Polar)Toluene (Non-polar) Toluene is superior. Polar solvents disrupt the delicate H-bonding network of the catalyst transition state.[1]
Catalyst L-ProlineJørgensen-Hayashi Jørgensen-Hayashi is superior. Proline often leads to side reactions (decarboxylation) or lower ee due to lack of steric bulk.[1]

Part 5: Mechanistic Visualization

The following diagram illustrates the transition state shielding provided by the Jørgensen-Hayashi catalyst, preventing attack from the Re-face and forcing Si-face attack (or vice versa depending on catalyst enantiomer).

Mechanism cluster_shielding Stereocontrol Mechanism Cat Catalyst (Bulky Silyl Group) Reagent Enamine Intermediate (Nucleophile) Cat->Reagent Forms Enamine Substrate 5-Br-Oxindole (Electrophile) TS Transition State (Steric Shielding) Substrate->TS Approaches Reagent->TS Attacks Product Chiral Spirooxindole (High ee) TS->Product C-C Bond Formation

Figure 2: Simplified transition state showing how the bulky catalyst (blue) directs the nucleophilic attack, overcoming the electronic activation caused by the 5-Br group.[1]

References

  • Ghosh, A. K., & Zhou, B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions.[1][2] Tetrahedron Letters, 54(19), 2311–2314.[1][2]

  • Hong, L., & Wang, R. (2014). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies.[1] ACS Catalysis, 4(6), 1911–1941.[1]

  • Qian, X. W., et al. (2019). Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea.[1] Chemical Communications.[1][3]

Sources

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Coupling for 5'-Bromo-Spirooxindoles

Status: Operational Ticket ID: #Pd-SPIRO-5BR-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Mechanistic Insight The 5'-bromo-spirooxindole scaffold presents a unique "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #Pd-SPIRO-5BR-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Mechanistic Insight

The 5'-bromo-spirooxindole scaffold presents a unique "privileged structure" in drug discovery (e.g., MDM2 inhibitors), but it poses distinct challenges for palladium-catalyzed cross-coupling. Unlike planar indoles, the spiro-C3 center introduces significant orthogonality and steric bulk , which can impede the approach of the oxidative addition complex. Furthermore, the oxindole amide moiety (


 or 

) acts as a potential Lewis basic site that can coordinate to Pd(II), leading to catalyst poisoning or off-cycle resting states.

The Core Philosophy: To optimize these couplings, we must shift from "standard" conditions (e.g., Pd(PPh


)

) to highly active, bulky, electron-rich ligand systems that facilitate oxidative addition into the electron-neutral/rich aryl bromide while preventing catalyst aggregation.

Critical Optimization Modules

Module A: The "Engine" (Catalyst & Ligand Selection)

For 5'-bromo-spirooxindoles, the oxidative addition step is often rate-limiting due to the electron-rich nature of the oxindole ring.

ParameterRecommendationTechnical Rationale
Ligand Class Dialkylbiaryl Phosphines (Buchwald Ligands)Ligands like SPhos and XPhos provide a "glove-like" steric environment that protects the Pd center while their electron-rich nature (

) accelerates oxidative addition.
Precatalyst Pd(OAc)

or Pd

(dba)

Use Pd(OAc)

for in-situ generation. For strictly anhydrous conditions, Pd

(dba)

is preferred to avoid acetic acid byproducts.
Advanced Precatalyst Pd-G3/G4 Palladacycles If initiation is slow, switch to G3/G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly at room temperature, bypassing the induction period required to reduce Pd(II) to Pd(0).
Module B: The "Environment" (Base & Solvent)[1]

The spiro-oxindole core is sensitive to harsh nucleophiles (ring-opening risk) and high temperatures (decomposition).

VariableStandard Condition"Rescue" Condition (For Difficult Substrates)
Base K

PO

(2.0 - 3.0 equiv)
Cs

CO

or K

CO

. Avoid strong alkoxides (NaOtBu) in Suzuki couplings to prevent amide deprotonation/side reactions.
Solvent 1,4-Dioxane / H

O (4:1)
n-Butanol or Toluene . Protic solvents can sometimes assist in proton-transfer steps during transmetalation.
Temperature 80°C - 100°C 60°C (requires Pd-G3 precatalyst). Lower temps prevent protodehalogenation.

Standardized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Boronic Acids)

Best for: Biaryl formation, introducing aromatic diversity.

Reagents:

  • 5'-Bromo-spirooxindole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + SPhos (8 mol%) OR XPhos Pd G3 (2-5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

Workflow:

  • Charge Solids: Add spirooxindole, boronic acid, base, and precatalyst to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[1][2] Wash with brine, dry over Nangcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    SO
    
    
    
    .[1][3]
Protocol 2: Buchwald-Hartwig Amination

Best for: Introducing amine side-chains (solubility/ADME tuning).

Reagents:

  • 5'-Bromo-spirooxindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: NaOtBu (1.4 equiv) (Note: If spiro-ring opens, switch to Cs

    
    CO
    
    
    
    )
  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)

Workflow:

  • Glovebox/Schlenk: Ideally set up in a glovebox due to base sensitivity.

  • Activation: If using Pd(OAc)

    
    /Ligand, stir in solvent for 10 min at 60°C before adding substrate to generate active species.
    
  • Reaction: Heat to 100°C.

  • Scavenging: Post-reaction, treat organic layer with SiliaMetS® Thiol or similar scavenger to remove residual Pd, which often binds to the amine product.

Troubleshooting & FAQs

Issue: Low Conversion / Starting Material Recovery

Q: I see 90% unreacted bromide after 24 hours. Is my catalyst dead? A: Likely, yes. The oxindole amide might be coordinating to the Pd, creating an off-cycle resting state.

  • Fix 1 (Ligand): Switch to XPhos or BrettPhos . These are bulkier and prevent the amide from binding to the metal center.

  • Fix 2 (Activation): If using Pd(OAc)

    
    , you might not be reducing it to Pd(0). Add 10 mol% of phenylboronic acid or alcohol to the pre-mix to "kickstart" the reduction.
    
Issue: Protodehalogenation (H-Spirooxindole)

Q: I'm losing the Bromine, but not getting the coupling product. I just get the hydrogen-substituted spirooxindole. A: This is "Hydrodehalogenation." It happens when the Transmetalation step is slow, and the Pd(II)-Ar intermediate undergoes Beta-Hydride elimination or abstracts a proton from the solvent.

  • Fix: Increase the concentration of the Boronic Acid (to 2.0 equiv) and Base . You need to force Transmetalation to outcompete the side reaction. Use strictly anhydrous solvents if possible.

Issue: "Black Crash"

Q: The reaction mixture turned black immediately upon heating. A: This is "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) sufficiently at that temperature.

  • Fix: Lower the temperature to 80°C and increase the Ligand:Metal ratio to 2:1 or 4:1.

Logic & Visualization

Figure 1: Optimization Decision Tree

Caption: Logical flow for troubleshooting low yields in spirooxindole coupling.

OptimizationTree Start Problem: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains (Oxidative Addition Failure) CheckSM->SM_Remains Yes (Recovery >50%) SM_Gone SM Consumed (Side Reactions) CheckSM->SM_Gone No (Recovery <10%) LigandCheck Switch to Bulky/e-Rich Ligand (XPhos, SPhos) SM_Remains->LigandCheck Dehalog Product is De-brominated? SM_Gone->Dehalog TempCheck Increase Temp or Use Pd-G3 Precatalyst LigandCheck->TempCheck YesDehalog Protodehalogenation: Use Anhydrous Solvent Increase Boronic Acid Dehalog->YesDehalog Yes NoDehalog Homocoupling/Decomp: Degas Vigorously Lower Temp Dehalog->NoDehalog No

Figure 2: Catalytic Cycle & Steric Management

Caption: How bulky ligands (L) facilitate coupling on the crowded spiro-scaffold.

CatCycle cluster_ligand Ligand Role (SPhos/XPhos) Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting for e-Rich Ar-Br) Pd0->OxAdd + 5'-Br-Spiro TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 Prevents Amide Coordination Note1->OxAdd Note2 Accelerates Ox-Add Note2->Pd0

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025).[2][3][4][5] Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews, 95(7), 2457-2483. Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2024).[7] Link

  • Organic Chemistry Frontiers. Palladium-catalyzed synthesis of spirooxindoles.[8][9] (2021).[10][11] Link

Sources

Troubleshooting

Minimizing side products in the bromination of spiro-indole precursors

Topic: Minimizing side products in the bromination of spiro-indole precursors Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side products in the bromination of spiro-indole precursors Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of brominating spiro-indole precursors (specifically spiro[pyrrolidine-3,3'-oxindole] and related scaffolds). In drug discovery, these rigid 3D scaffolds are high-value targets. Bromination is a critical "gateway" reaction to install handles for Suzuki-Miyaura couplings, but it is plagued by regioselectivity issues and over-bromination.

Module 1: Critical Failure Analysis (Troubleshooting)

Q1: I am observing significant formation of the C5,7-dibromo side product. How do I stop at the mono-bromide?

The Causality: The spiro-oxindole core is electron-rich due to the nitrogen lone pair. The C5 position (para to the nitrogen) is the most nucleophilic aromatic site. However, once C5 is brominated, the inductive withdrawal of the bromine atom is often insufficient to fully deactivate the ring against a second attack at C7, especially if local concentrations of the brominating agent are high.

The Solution: You must transition from a "reagent-dump" approach to a Kinetic Control Protocol .

  • Switch Reagents: Abandon elemental bromine (

    
    ). It is too aggressive. Use N-Bromosuccinimide (NBS)  as a milder, more controllable electrophile.
    
  • Solvent Selection: Use Acetonitrile (MeCN) or DMF .

    • Why? These polar solvents stabilize the polarized NBS transition state, favoring the ionic Electrophilic Aromatic Substitution (SEAr) mechanism over radical pathways.

  • Cryogenic Control: Lower the temperature to -10°C to 0°C .

    • Why? This increases the energy barrier difference between the C5 (favored) and C7 (unfavored) transition states.

  • High-Dilution Slow Addition: Dissolve NBS in the solvent and add it dropwise over 2–4 hours to the spiro-indole solution.

    • Mechanism:[1][2][3][4][5][6][7] This keeps the instantaneous concentration of NBS low, ensuring it is consumed by the highly reactive unbrominated starting material before it can react with the less reactive mono-brominated product.

Q2: I see bromination on the alkyl chain or "benzylic" positions instead of the aromatic ring. Why?

The Causality: You have inadvertently triggered the Radical Chain Mechanism (Wohl-Ziegler reaction). This competes with the ionic SEAr pathway.

  • Triggers: Presence of ambient light, non-polar solvents (like

    
     or benzene), or trace peroxides in your ether/THF.
    

The Solution:

  • Blackout: Wrap the reaction flask in aluminum foil.

  • Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1-5 mol%) to the reaction mixture.

  • Solvent Switch: Move to highly polar solvents (DMF or MeCN) which suppress homolytic cleavage of the N-Br bond.

Q3: My LCMS shows a mass corresponding to "M+16" alongside my product. What is happening?

The Causality: This is likely Oxidation of the Spiro-center or Nitrogen . If you are using NBS in the presence of water or alcohols, or if the reaction is not anhydrous, NBS can act as an oxidant.[4] In spiro-indoles, the secondary amine (if unprotected) or the benzylic position (if not fully quaternary) can be oxidized to an N-oxide or hydroxylated species.

The Solution:

  • Dry Solvents: Ensure MeCN or DMF is anhydrous (water < 50 ppm).

  • Protect the Nitrogen: If the spiro-pyrrolidine nitrogen is free, protect it (e.g., Boc, Cbz) before bromination. Free amines can form N-bromo species which then rearrange or oxidize.

Module 2: The "Gold Standard" Protocol

This protocol is designed to maximize C5-selectivity on a standard spiro[pyrrolidine-3,3'-oxindole] core.

Reagents:

  • Substrate: Spiro-indole precursor (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Solvent: Anhydrous Acetonitrile (0.1 M concentration)

  • Additive:

    
     (5 mol%) - Acts as a mild proton source to activate NBS without causing acid-catalyzed degradation.
    

Step-by-Step:

  • Preparation: Charge the reaction vessel with the spiro-indole substrate and

    
    . Purge with Argon/Nitrogen.
    
  • Solvation: Add anhydrous Acetonitrile. Cool the system to -5°C .

  • Controlled Addition: Dissolve NBS in a separate volume of Acetonitrile. Add this solution via syringe pump at a rate of 0.2 equiv/hour .

  • Monitoring: Monitor by UPLC/LCMS every hour. Look for the disappearance of Starting Material (SM).

    • Stop Condition: Stop when SM < 5%. Do not push for 100% conversion if Di-Br > 2%.

  • Quench: Quench with saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess active bromine.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Module 3: Data & Visualization

Table 1: Solvent Effects on Regioselectivity
SolventDielectric ConstantMechanism FavoredMajor ProductSide Product Risk
Acetonitrile (MeCN) 37.5Ionic (SEAr)C5-Bromo (Desired) Low
DMF 36.7Ionic (SEAr)C5-BromoModerate (Difficult removal)
DCM / CHCl3 4.8 - 8.9MixedMixed C5/C7Moderate
CCl4 / Benzene 2.2RadicalBenzylic/Alkyl Bromo High (Wrong Regio)
Visual Workflow: Troubleshooting Pathway

BrominationTroubleshooting Start Start: Analyze LCMS/NMR Issue1 Issue: C5,7-Dibromo Species Start->Issue1 Issue2 Issue: Benzylic/Alkyl Bromination Start->Issue2 Issue3 Issue: C6-Bromo (Wrong Isomer) Start->Issue3 Action1 Action: Reduce Temp to -10°C Use Syringe Pump Addition Issue1->Action1 Over-reaction Action2 Action: Add Radical Scavenger (BHT) Exclude Light Switch to MeCN Issue2->Action2 Radical Pathway Action3 Action: Check C5 blocking groups Use Steric Directing Groups Issue3->Action3 Steric/Electronic Mismatch

Caption: Diagnostic logic flow for identifying and correcting bromination failures in spiro-indole synthesis.

Visual Mechanism: Ionic vs. Radical Divergence

MechanismDivergence NBS NBS Reagent Decision Solvent/Light Conditions NBS->Decision Spiro Spiro-Indole Substrate Spiro->Decision PathIonic Ionic Path (Polar Solvent) Decision->PathIonic MeCN/Dark PathRadical Radical Path (Non-polar/Light) Decision->PathRadical CCl4/hv TS_Ionic Sigma Complex (Wheland Intermediate) PathIonic->TS_Ionic TS_Radical Benzylic Radical PathRadical->TS_Radical Prod_Desired C5-Bromo Product (Desired) TS_Ionic->Prod_Desired Prod_Side Side Product (Benzylic Br) TS_Radical->Prod_Side

Caption: Mechanistic divergence showing how reaction conditions dictate the formation of the desired arenium ion (green) vs. the undesired radical intermediate (red).

References

  • Regioselective Bromination of Sprio-oxindoles

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:Int. J. Mol. Sci. 2014, 15(11), 20913-20926.
    • URL:[Link]

  • NBS Solvent Effects

    • Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal.[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Spirotryprostatin Synthesis (Contextual Application)

    • Title: Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.[8]

    • Source:J. Am. Chem. Soc.[4] 2009, 131, 38, 13588–13589.

    • URL:[Link]

  • Minimizing Over-Bromination

    • Title: Development of a green and regioselective aromatic bromination reaction.[9]

    • Source:J. Chem. Educ.[10] 2023.[4][9]

    • URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 5'-Bromospiro[cyclohexane-1,3'-indole] derivatization

To: Research & Development Team From: Senior Application Scientist, Chemical Technologies Division Subject: Technical Guide: Overcoming Steric & Solubility Barriers in 5'-Bromospiro[cyclohexane-1,3'-indole] Derivatizatio...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Technologies Division Subject: Technical Guide: Overcoming Steric & Solubility Barriers in 5'-Bromospiro[cyclohexane-1,3'-indole] Derivatization

Executive Summary & Structural Analysis

You are encountering challenges with 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (often simplified to spiro[cyclohexane-1,3'-indole] in lab slang). This scaffold is a "privileged structure" in drug discovery (e.g., MDM2 inhibitors), but its geometry presents unique synthetic hurdles.

The Steric Landscape: The spiro-fusion at the C3' position creates a rigid, orthogonal cyclohexane ring. This imposes two primary constraints:

  • N1'-Position Shielding: The cyclohexane ring projects steric bulk directly above and below the indole plane, creating a "steric wall" that hinders nucleophilic attack by the N1' nitrogen, particularly with bulky electrophiles.

  • Solubility-Driven Pseudo-Hindrance: The rigidity of the spiro-cycle significantly reduces solubility in standard organic solvents (THF, DCM), often mimicking "steric hindrance" by preventing effective catalyst engagement at the C5'-Bromo site.

This guide provides a self-validating troubleshooting system to overcome these specific barriers.

Troubleshooting Guide (Q&A Format)

Scenario A: N-Alkylation at Position 1' is Sluggish or Incomplete

User Question: I am trying to alkylate the indole nitrogen (N1') with a secondary alkyl halide, but the reaction stalls at <20% conversion even with NaH. Is the spiro ring blocking this?

Technical Diagnosis: Yes, the C3'-spiro ring creates a "steric pocket." Standard SN2 transition states are destabilized by the clash between the incoming electrophile and the axial hydrogens of the cyclohexane ring. Furthermore, the resulting anion is often buried in the crystal lattice if the solvent isn't polar enough.

Solution Protocol: Switch from a kinetic deprotonation (NaH) to a thermodynamic equilibrium method using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent that disrupts aggregation.

  • Why? The cesium cation (

    
    ) is large and forms a "loose" ion pair with the indole anion, increasing its nucleophilicity. The "Cesium Effect" also assists in solubility.
    
  • Recommended Conditions:

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: DMF or NMP (anhydrous)

    • Additive: TBAI (Tetrabutylammonium iodide, 10 mol%) – acts as a phase transfer catalyst and converts the alkyl chloride/bromide to the more reactive iodide in situ.

    • Temperature: 60°C – 80°C.

Scenario B: Buchwald-Hartwig Coupling at C5'-Br Fails with Bulky Amines

User Question: I'm attempting to couple a morpholine or piperazine derivative to the 5'-Br position. I'm using Pd(PPh₃)₄, but I only see starting material. Is C5' hindered?

Technical Diagnosis: The C5' position is electronically deactivated by the amide nature of the oxindole but is sterically accessible. The failure is likely due to catalyst deactivation or oxidative addition failure , not steric hindrance at C5'. Pd(PPh₃)₄ is insufficient for aryl bromides on electron-rich/neutral heterocycles.

Solution Protocol: You must use a Dialkylbiaryl Phosphine Ligand (Buchwald Ligand) system. These ligands are bulky and electron-rich, facilitating both oxidative addition (into the Ar-Br bond) and reductive elimination (forming the C-N bond).

  • Primary Recommendation: BrettPhos or RuPhos precatalysts.

  • Why? RuPhos is specifically designed to prevent the formation of off-cycle palladium dimers and allows coupling of secondary amines to deactivated aryl halides.

  • System:

    • Catalyst: RuPhos Pd G4 (1-3 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) – strong base required for amine deprotonation.

    • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

    • Temp: 80°C - 100°C.

Scenario C: Reaction Mixture Turns Black/Precipitates (Solubility Issues)

User Question: My reaction mixture is heterogeneous. The starting material doesn't dissolve in Toluene or THF.

Technical Diagnosis: Spirooxindoles pack efficiently in crystal lattices. If the reagent is not in solution, the reaction kinetics drop to near zero, often mistaken for steric hindrance.

Solution Protocol:

  • Solvent Switch: Move to DMAc (Dimethylacetamide) or NMP . These have high dielectric constants and dissolve rigid amides well.

  • Protecting Group Strategy: If you are attempting C5' chemistry before N1' chemistry, install a transient Boc group on N1'.

    • Mechanism:[1][2][3][4][5] The Boc group disrupts the hydrogen bonding network (dimer formation) of the oxindole, dramatically increasing solubility in non-polar solvents like Toluene/Dioxane.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing reactions on this scaffold.

SpiroOptimization Start Start: 5'-Bromospiro[cyclohexane-1,3'-indole] Derivatization Target Select Target Position Start->Target N1_Path Target: N1' (Indole Nitrogen) Target->N1_Path C5_Path Target: C5' (Aryl Bromide) Target->C5_Path N1_Issue Issue: Low Conversion / Steric Clash N1_Path->N1_Issue Solubility_Check CRITICAL: Is SM Soluble? C5_Path->Solubility_Check N1_Sol Solution: Cs2CO3 / DMF / TBAI (60°C) N1_Issue->N1_Sol C5_Issue Issue: No Reaction / Catalyst Death C5_Check Check Coupling Partner C5_Issue->C5_Check Amine_Partner Partner: 2° Amine / Bulky C5_Check->Amine_Partner Boron_Partner Partner: Boronic Acid (Suzuki) C5_Check->Boron_Partner Buchwald_Sol Protocol: RuPhos Pd G4 / NaOtBu / Dioxane Amine_Partner->Buchwald_Sol Suzuki_Sol Protocol: XPhos Pd G4 / K3PO4 / THF:Water Boron_Partner->Suzuki_Sol Solubility_Check->C5_Issue Yes Solubility_Fix Action: Install N-Boc or use DMAc Solubility_Check->Solubility_Fix No

Caption: Decision matrix for selecting reagents based on target site and solubility constraints.

Experimental Protocols

Protocol A: High-Efficiency Buchwald-Hartwig Amination (C5' Functionalization)

Designed for coupling secondary amines to the 5'-Br position.

ReagentEquivalentsRole
5'-Bromospiro-indole 1.0Substrate
Amine Partner 1.2Nucleophile
RuPhos Pd G4 0.02 (2 mol%)Precatalyst (Air stable)
NaOtBu 1.5Base
1,4-Dioxane 0.2 M Conc.Solvent (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the 5'-Bromo substrate, RuPhos Pd G4, and NaOtBu.

  • Solvent: Add anhydrous 1,4-Dioxane. If the substrate is insoluble, add 10% DMAc as a co-solvent.

  • Amine: Add the amine liquid (or solid) last.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Sterically Demanding N-Alkylation

Designed to overcome the C3-spiro shielding effect.

ReagentEquivalentsRole
5'-Bromospiro-indole 1.0Substrate
Alkyl Halide 1.5Electrophile
Cs₂CO₃ 2.0Base (Cesium Effect)
TBAI 0.1 (10 mol%)Catalyst
DMF 0.1 M Conc.Solvent

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ and TBAI. Stir for 10 mins at RT.

  • Alkylation: Add the alkyl halide dropwise.

  • Heat: Heat to 60°C . Monitor by LCMS.

    • Note: If conversion stalls, add another 0.5 eq of alkyl halide and raise temp to 80°C.

  • Quench: Pour into ice water. The product usually precipitates. Filter and wash with water.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Yu, B., et al. (2013). "Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters." Tetrahedron Letters.

  • Imanzadeh, G., et al. (2014). "Direct N-alkylation reaction of spiro[[1,3]dithiolane-2,3'-indolin]-2'-one." ResearchGate.

  • BenchChem Technical Data. (2025). "Spiro[cyclohexane-1,3'-indolin]-2'-one: Structure and Properties."

Sources

Troubleshooting

Purification challenges of spiro-indole compounds by column chromatography

Topic: Purification Challenges of Spiro-Indole Compounds by Column Chromatography Role: Senior Application Scientist Status: Active Support[1] Welcome to the Spiro-Indole Purification Support Center Spiro-indole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of Spiro-Indole Compounds by Column Chromatography Role: Senior Application Scientist Status: Active Support[1]

Welcome to the Spiro-Indole Purification Support Center

Spiro-indole scaffolds (e.g., spirooxindoles) represent a unique challenge in medicinal chemistry.[1] Their rigid, three-dimensional architecture often leads to complex stereochemistry (diastereomers/enantiomers), while the basic nitrogen of the indole or spiro-fused rings creates strong interactions with stationary phases.[1]

This guide addresses the three most critical failure modes reported by our users: Peak Tailing , On-Column Decomposition , and Isomer Co-elution .[1]

Ticket #1: Severe Peak Tailing & Broadening

User Issue: "My spiro-indole elutes as a broad streak rather than a sharp band on silica gel, causing mixed fractions."

Root Cause Analysis

Spiro-indoles often contain secondary or tertiary amines. The acidic silanol groups (


) on the surface of standard silica gel act as weak proton donors. The basic nitrogen in your compound undergoes chemisorption  (Lewis acid-base interaction) with these silanols, rather than the desired physical adsorption.[1] This results in "tailing" (non-Gaussian peak shapes) and retention time shifts.
Troubleshooting Protocol: Silica Passivation

To resolve this, you must mask the active silanol sites using a basic modifier.[2]

Step-by-Step Solution:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .[1]
    
  • Mobile Phase Preparation: Add 0.5% to 1.0% (v/v) of TEA to your non-polar solvent component (e.g., Hexanes or DCM) before mixing with the polar solvent.

  • Column Pre-treatment (Critical Step):

    • Flush the packed silica column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

    • This saturates the active silanol sites with the small amine, preventing your spiro-indole from sticking.

ParameterRecommendationWhy?
Modifier Conc. 0.5% - 1.0% TEASufficient to block silanols without altering selectivity.[1]
Solvent System DCM / MeOH + TEADCM solubilizes rigid spiro-cores; MeOH provides polarity.
Alternative

-saturated MeOH
Use if TEA is difficult to remove (high boiling point).[1]

Expert Tip: If using TEA, rotary evaporate your fractions thoroughly. Residual TEA can confuse NMR integration in the aliphatic region.

Ticket #2: Product Decomposition (Yield Loss)

User Issue: "I load 500mg of crude, but only recover 300mg. The column turns yellow/brown."

Root Cause Analysis

Many spiro-indoles, particularly those with spiro-cyclopropane or spiro-epoxide motifs, are acid-sensitive .[1] The inherent acidity of silica gel (pH ~5.0 in aqueous suspension) can catalyze:

  • Retro-Mannich reactions.

  • Ring-opening of strained spiro-rings.

  • Aromatization/Oxidation of sensitive substructures.

Troubleshooting Protocol: Stationary Phase Switching

If your compound is acid-labile, standard silica is the wrong tool.[3]

Decision Matrix:

  • Option A: Neutral Alumina (Aluminum Oxide) [1]

    • Mechanism: Alumina is amphoteric but available in neutral grades (pH ~7.0).[1] It lacks the acidic protons of silica.

    • Protocol: Pack column with Neutral Alumina (Brockmann Grade III) .[1] Use slightly less polar mobile phases as alumina is generally more retentive than silica.

  • Option B: "Buffered" Silica

    • Mechanism: Manually neutralize the silica surface.

    • Protocol: Slurry silica in a buffer (e.g., Phosphate buffer pH 7) or wash the column with 1% TEA in Hexanes, then flush with pure solvent before loading.[1]

  • Option C: Reverse Phase (C18)

    • Mechanism: Inert bonded phase eliminates silanol activity.

    • Protocol: Use C18-silica with a Water/Acetonitrile gradient.

Ticket #3: Separation of Diastereomers

User Issue: "My reaction produces a mixture of diastereomers (dr 1:1). They co-elute on TLC and the column."

Root Cause Analysis

Spiro-indoles are rigid. Diastereomers often have nearly identical hydrodynamic volumes and polarity, making them difficult to resolve based on adsorption energy alone.

Troubleshooting Protocol: Thermodynamic Optimization

Separating these requires exploiting subtle shape selectivity differences.[4]

1. Solvent Selectivity Change: If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol or Toluene / Acetone .[1]

  • Why? Toluene involves

    
     interactions with the indole ring, often differentiating isomers better than simple alkanes.
    

2. Shallow Gradient Elution: Standard gradients (e.g., 0%


 50% EtOAc) are too steep.[1]
  • Protocol: Run an isocratic hold at the Rf 0.2 condition for 5 CVs, then increase polarity by only 2% per CV.

3. The "Recycle" Technique: If partial separation occurs (


):
  • Collect the mixed fractions.

  • Re-load them onto a fresh, smaller column.

  • This is often faster than trying to achieve baseline separation in one pass.

Visual Troubleshooting Guide

The following logic tree illustrates the decision-making process for spiro-indole purification.

SpiroPurification Start START: Purification Issue Issue1 Broad Peaks / Tailing Start->Issue1 Issue2 Yield Loss / Decomposition Start->Issue2 Issue3 Co-eluting Diastereomers Start->Issue3 Sol1 Add 1% TEA to Mobile Phase (Passivate Silanols) Issue1->Sol1 Basic N interaction Check1 Is compound Acid Sensitive? Issue2->Check1 Check2 Is separation < 0.1 Rf? Issue3->Check2 Result Pure Compound Isolated Sol1->Result Sol2 Switch to Neutral Alumina or C18 Reverse Phase Sol2->Result Sol3 Switch Solvent Class (e.g., Toluene/Acetone) Check1->Sol1 No (Just Adsorption) Check1->Sol2 Yes (Ring Opening/Rearrangement) Check2->Sol3 Change Selectivity Check2->Result Optimize Gradient

Figure 1: Decision logic for troubleshooting common spiro-indole chromatography failures.

FAQs: Rapid Response

Q: Can I use DCM (Dichloromethane) as the primary solvent? A: Yes, and you often should. Spiro-indoles are frequently insoluble in Hexanes. A gradient of 0-10% MeOH in DCM is the "gold standard" for polar spiro-compounds. However, be aware that silica swells less in DCM than in EtOAc, which can slightly alter backpressure.[1]

Q: My compound is an enantiomeric mixture. Will silica separate them? A: No. Standard silica is achiral. You cannot separate enantiomers without a Chiral Stationary Phase (CSP) (e.g., Chiralpak IA/IB) or a chiral mobile phase additive.[1] For diastereomers, silica is effective, but requires the optimization steps listed in Ticket #3.[1]

Q: How do I load the sample if it's not soluble in the mobile phase? A: Use Solid Loading (Dry Loading) .

  • Dissolve crude in a minimal amount of a strong solvent (acetone/DCM).

  • Add dry silica (ratio 1:2 sample to silica).

  • Rotary evaporate until it is a free-flowing powder.

  • Pour this powder on top of your packed column.

References
  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012).[1][5] Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pure Synth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced MS/MS Characterization of Brominated Spiro-indoles: A Comparative Fragmentation Guide

Executive Summary Brominated spiro-indoles represent a privileged scaffold in drug discovery, particularly as MDM2-p53 inhibitors and antiviral agents. Their structural complexity, characterized by a quaternary spiro-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated spiro-indoles represent a privileged scaffold in drug discovery, particularly as MDM2-p53 inhibitors and antiviral agents. Their structural complexity, characterized by a quaternary spiro-carbon connecting an oxindole core to a heterocyclic moiety (e.g., pyrrolidine, isoxazoline), presents unique analytical challenges.[1]

This guide provides an in-depth technical comparison of the mass spectrometric (MS) performance of Brominated Spiro-indoles versus their Non-halogenated and Chlorinated analogs. It details self-validating fragmentation protocols, isotopic signature analysis, and mechanistic pathways to ensure rigorous structural elucidation.[1]

Part 1: Comparative Analysis – The Halogen Effect

In the context of structural validation, the "product" is the brominated scaffold. Its "performance" is defined by its detectability and diagnostic fragmentation behavior compared to alternative analogs often synthesized during Lead Optimization.

Table 1: MS Performance Matrix – Brominated vs. Chlorinated vs. Unsubstituted Scaffolds
FeatureBrominated Spiro-indole (Target)Chlorinated Analog (Alternative 1)Unsubstituted Analog (Alternative 2)
Isotopic Signature Distinct 1:1 doublet (

). Self-validating marker.[1]
3:1 doublet (

). Standard halogen pattern.[1]
Singlet (

). No diagnostic isotope pattern.[1]
C-X Bond Strength Weak (66 kcal/mol). Promotes facile radical cleavage.[1]Moderate (81 kcal/mol). Less prone to homolytic cleavage.[1]Strong (C-H ~98 kcal/mol). Fragmentation driven by skeletal rearrangement.[1]
Primary Neutral Loss Loss of HBr (80/82 Da) or Br• (79/81 Da) .Loss of HCl (36/38 Da).Loss of H₂O, CO, or HCN.[1]
Ionization Mode ESI(+) / APCI(+).[1] Br stabilizes negative charge in ESI(-).[1]ESI(+) / APCI(+).[1]ESI(+) preferred.
Diagnostic Value High. The Br pattern persists in daughter ions, tracking the indole core.Moderate. Pattern persists but is less visually distinct than Br.Low. Relies solely on accurate mass and skeletal fragments.
Expert Insight: The "Bromine Advantage"

While non-halogenated analogs often suffer from ambiguous fragmentation where the charge site is unclear, the bromine substituent acts as a mass spectral "anchor."

  • Causality: The distinct mass defect and 1:1 isotopic ratio allow you to instantly trace which fragment retains the indole core.

  • Validation: If a daughter ion loses the 1:1 pattern, the fragmentation must have cleaved the bromine or the ring to which it is attached. This provides an internal check against incorrect structural assignment.

Part 2: Fragmentation Mechanisms & Visualization

Understanding the gas-phase chemistry is critical for distinguishing the spiro-junction cleavage from peripheral group losses.

Core Pathways
  • Pathway A: Spiro-Junction Cleavage (Diagnostic). The strain at the quaternary spiro-carbon often drives the separation of the spiro-ring (e.g., pyrrolidine) from the oxindole core.

  • Pathway B: Halogen Elimination. Due to the weak C-Br bond, loss of the bromine radical (•Br) or hydrogen bromide (HBr) is a dominant competing pathway, especially at higher collision energies.[1]

  • Pathway C: Indole Ring Contraction. Subsequent loss of CO (28 Da) and HCN (27 Da) from the oxindole moiety.

Visualization: Fragmentation of a Model Brominated Spiro[indole-pyrrolidine]

G Precursor Precursor Ion [M+H]+ (Brominated Spiro-indole) m/z: P / P+2 (1:1 Ratio) Intermediate_1 Fragment A: [M+H - SpiroRing]+ (Brominated Oxindole Core) Retains 1:1 Pattern Precursor->Intermediate_1 Spiro-C Cleavage (Loss of Heterocycle) Intermediate_2 Fragment B: [M+H - HBr]+ (Radical Cation / Conjugated System) Loss of Isotope Pattern Precursor->Intermediate_2 Neutral Loss (-HBr, 80/82 Da) Intermediate_3 Fragment C: [M+H - Br•]+ (Distonic Radical Cation) Precursor->Intermediate_3 Homolytic Cleavage (-Br•, 79/81 Da) Final_Product_2 Spiro-Ring Fragment (Pyrrolidine/Isoxazoline moiety) Precursor->Final_Product_2 Charge Retention on Spiro-Ring (Minor) Final_Product_1 Indole Fragment [Oxindole - CO - HCN]+ Intermediate_1->Final_Product_1 -CO (28 Da) -HCN (27 Da) Intermediate_2->Final_Product_1 Skeletal Rearrangement

Figure 1: Competitive fragmentation pathways for protonated brominated spiro-indoles. Blue arrows indicate the diagnostic spiro-cleavage pathway retaining the bromine signature.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducible data that can distinguish between isobaric interferences, follow this optimized ESI-MS/MS workflow.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve sample in MeOH:H₂O (50:50) + 0.1% Formic Acid . Avoid acetonitrile if possible, as it can suppress ionization of the polar spiro-amine moiety.

  • Concentration: Target 1–5 µM . High concentrations lead to dimer formation (

    
    ), which complicates the isotopic pattern analysis.[1]
    
Step 2: Ionization Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–40 V .

    • Why: Higher cone voltages can induce "in-source fragmentation." Keep this moderate to preserve the molecular ion for isotopic verification.

  • Source Temperature: 100–120°C. Keep relatively low to prevent thermal degradation of the strained spiro-ring.

Step 3: MS/MS Acquisition (Energy Ramping)

Do not use a static collision energy (CE).[1] The stability of the spiro-junction vs. the C-Br bond varies significantly.

  • Low CE (10–20 eV): Isolate the precursor. Look for the Loss of NH₃ or H₂O if side chains are present. The spiro-core usually remains intact.

  • Medium CE (25–35 eV): Optimal for Spiro-Junction Cleavage . Look for the "Bromine-containing" daughter ion (the oxindole core).

  • High CE (40+ eV): Forces C-Br cleavage . Use this to confirm the presence of bromine by observing the disappearance of the doublet pattern.

Step 4: Data Validation Checklist

References

  • Fragmentation patterns of novel dispirocyclopiperazinium dibromides . Rapid Communications in Mass Spectrometry. [Link]

  • Study of Mass Spectra of Some Indole Derivatives . American Journal of Analytical Chemistry. [Link]

  • Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry . ResearchGate. [Link]

  • Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones . National Institutes of Health (PMC). [Link][1]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity . MDPI. [Link][1]

Sources

Comparative

Comparative Analysis: 5'-Bromo vs. 5'-Chloro Spirooxindoles as MDM2-Targeting Anticancer Agents

Executive Summary This technical guide evaluates the anticancer potency of 5'-Bromo versus 5'-Chloro substituted spirooxindole derivatives. While both halogens enhance pharmacological activity compared to unsubstituted a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the anticancer potency of 5'-Bromo versus 5'-Chloro substituted spirooxindole derivatives. While both halogens enhance pharmacological activity compared to unsubstituted analogs, 5'-Bromo derivatives generally exhibit superior potency (lower IC50) in MDM2-p53 inhibition models. This advantage is mechanically attributed to stronger halogen bonding (σ-hole interactions) with hydrophobic pockets in the MDM2 protein and increased lipophilicity (LogP), which facilitates membrane permeability. However, 5'-Chloro analogs often present a more favorable solubility profile, offering a balanced "hit-to-lead" starting point.

Chemical & Structural Context

The spirooxindole scaffold is a "privileged structure" in drug discovery, serving as a core mimic of the Trp23 residue of p53, which is essential for binding to the E3 ubiquitin ligase MDM2. The substitution at the C5 position of the oxindole ring is a critical determinant of Structure-Activity Relationship (SAR).

The Halogen Switch: Electronic & Steric Impact
  • 5'-Bromo (Br):

    • Atomic Radius: ~1.14 Å.

    • Electronic Effect: Stronger electron-withdrawing induction (-I effect) but weaker resonance donation than fluorine.

    • Key Advantage: Forms a distinct, directional halogen bond (X-bond) with carbonyl oxygens or

      
      -systems in the target protein. The "sigma hole" (positive electrostatic potential patch) on Bromine is larger and more positive than on Chlorine, leading to tighter binding affinities (
      
      
      
      ).
  • 5'-Chloro (Cl):

    • Atomic Radius: ~0.99 Å.

    • Electronic Effect: Similar electronegativity to Br but reduced polarizability.

    • Key Advantage: Lower steric bulk allows accommodation in tighter pockets where the larger Bromine atom might cause steric clashes.

Visualization: SAR Logic of C5-Halogenation

SAR_Logic Core Spirooxindole Core (Scaffold) Pos5 C5 Position (Substitution Site) Core->Pos5 Modifies Br_Path 5'-Bromo (High Potency) Pos5->Br_Path Substituent Cl_Path 5'-Chloro (Balanced Profile) Pos5->Cl_Path Substituent Mech_Br Mech: Strong Sigma-Hole High Lipophilicity (LogP) Br_Path->Mech_Br Mech_Cl Mech: Moderate Sigma-Hole Lower Steric Bulk Cl_Path->Mech_Cl Outcome_Br Result: Tighter Binding (MDM2) Lower IC50 Mech_Br->Outcome_Br Outcome_Cl Result: Better Solubility Moderate IC50 Mech_Cl->Outcome_Cl

Figure 1: Structural logic dictating the pharmacological divergence between Bromo and Chloro substitutions.

Comparative Potency Analysis

The following data synthesizes head-to-head comparisons from key studies (Barakat et al., Islam et al.) evaluating these derivatives against major cancer cell lines.

Table 1: Comparative IC50 Values (µM)
Cell LineCancer Type5'-Bromo Analog (IC50)5'-Chloro Analog (IC50)Potency Ratio (Br/Cl)
HCT-116 Colorectal2.10 ± 0.2 4.76 ± 0.52.2x (Br is superior)
HepG2 Liver3.50 ± 0.4 5.00 ± 0.61.4x (Br is superior)
MCF-7 Breast1.80 ± 0.3 3.40 ± 0.41.9x (Br is superior)
WRL-68 Normal Liver>50.0>50.0Comparable Safety

Note: Data represents average values for optimized spiro-pyrrolidine-oxindole derivatives. Lower IC50 indicates higher potency.

Analysis of Data
  • MDM2 Selectivity: The 5'-Bromo derivatives consistently outperform 5'-Chloro analogs in p53-wild-type cells (HCT-116, MCF-7). This supports the hypothesis that the Bromine atom fills the hydrophobic cleft of MDM2 (mimicking Trp23) more effectively than Chlorine.

  • Safety Profile: Both derivatives show high selectivity indices (SI > 10) when compared to normal cells (WRL-68), indicating that the halogenation targets cancer-specific pathways (p53 reactivation) rather than causing general toxicity.

Mechanistic Deep Dive: The p53-MDM2 Axis

The primary mechanism of action for these spiro-indoles is the disruption of the MDM2-p53 protein-protein interaction.

  • The Target: MDM2 is an E3 ubiquitin ligase that binds p53 and targets it for proteasomal degradation.

  • The Inhibitor: The spirooxindole mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into MDM2.

  • The Halogen Role: The C5-Halogen sits deep within the Trp23 pocket . The larger Bromine atom engages in a halogen bond with the backbone carbonyl of Leu54 or Gly58 within MDM2, stabilizing the inhibitor-protein complex more effectively than Chlorine.

Visualization: Pathway Reactivation

Mechanism MDM2 MDM2 Protein (Oncogene) p53_Inactive p53 (Inactive) Bound to MDM2 MDM2->p53_Inactive Ubiquitinates Complex MDM2-Spiro Complex (Stabilized by Br-Halogen Bond) MDM2->Complex Inhibited p53_Active p53 Released (Active Transcription Factor) p53_Inactive->p53_Active Liberated Spiro 5'-Bromo Spirooxindole Spiro->MDM2 Competes for Trp23 Pocket Apoptosis Apoptosis (Bax High / Bcl-2 Low) p53_Active->Apoptosis Upregulates Bax Arrest Cell Cycle Arrest (G2/M Phase) p53_Active->Arrest Upregulates p21

Figure 2: Mechanism of Action. The spirooxindole acts as a wedge, displacing p53 from MDM2 and restoring tumor suppression.

Experimental Validation Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Protocol A: One-Pot Synthesis (1,3-Dipolar Cycloaddition)

Objective: Synthesize the spirooxindole library for testing.

  • Reagents: 5-Bromo-isatin (or 5-Chloro-isatin), Sarcosine (or Thioproline), and a Chalcone derivative.

  • Procedure:

    • Dissolve Isatin (1.0 eq) and Amino Acid (1.2 eq) in Methanol.

    • Reflux for 15 mins to generate the azomethine ylide (dipole).

    • Add Chalcone (1.0 eq) slowly.

    • Reflux for 2-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 4:6).

  • Validation: The formation of the spiro-center is confirmed by the disappearance of the characteristic isatin ketone peak in IR and the appearance of distinct diastereotopic protons in 1H-NMR.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values.[1][2][3][4][5][6][7]

  • Seeding: Plate HCT-116 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of 5'-Br and 5'-Cl analogs. Include Nutlin-3a as a positive control.[8]

  • Readout: After 48h, add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation: Measure Absorbance at 570 nm. Plot dose-response curves using non-linear regression (GraphPad Prism).

    • Self-Check: If Nutlin-3a IC50 is >10 µM in HCT-116, the assay sensitivity is compromised (check cell passage number).

Conclusion

For researchers designing MDM2 inhibitors, 5'-Bromo spirooxindoles are the superior candidate for maximizing potency. The bromine atom provides a critical "anchor" within the MDM2 binding pocket via halogen bonding that chlorine cannot replicate to the same degree. However, if aqueous solubility becomes a limiting factor in in vivo PK studies, the 5'-Chloro analog serves as a viable, albeit slightly less potent, alternative.

References
  • Barakat, A., et al. (2018). Design and Synthesis of New Substituted Spirooxindoles as Potential Inhibitors of the MDM2−p53 Interaction. Bioorganic Chemistry.[1][2][9][10]

  • Barakat, A., et al. (2019). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. Applied Sciences.[1]

  • Islam, M.R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their derivatives for comparative cytotoxicity study.[9] Bangladesh Journal of Pharmacology.[9]

  • Wang, S., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society.

  • Scholfield, M.R., et al. (2013). Halogen bonding in biological systems. Protein Science.

Sources

Validation

A Comparative Guide to the Kinase Inhibitory Potential of Spiro[cyclohexane-1,3'-indole] Analogs

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate the activity of protein kinases remains a cornerstone of therapeutic innovation. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate the activity of protein kinases remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic structures, the spiro[cyclohexane-1,3'-indole] framework has garnered significant attention for its unique three-dimensional architecture and its prevalence in biologically active natural products and synthetic compounds. This guide offers a comprehensive comparison of the inhibitory potency of spiro[cyclohexane-1,3'-indole] analogs and closely related derivatives in various kinase assays, providing researchers, scientists, and drug development professionals with critical insights into their therapeutic potential.

The spirocyclic nature of these compounds imparts a rigid and defined orientation of substituents, which can be strategically modified to achieve high-affinity interactions with the ATP-binding site of specific kinases. While much of the research on this scaffold has focused on its potent inhibition of the MDM2-p53 protein-protein interaction, a growing body of evidence suggests its promise as a versatile platform for the development of targeted kinase inhibitors for oncology and other therapeutic areas.

Comparative Analysis of Kinase Inhibition by Spiro-Indole Analogs

The direct evaluation of spiro[cyclohexane-1,3'-indole] analogs against a broad panel of kinases is an emerging area of research. However, compelling data from closely related spiro-indole derivatives have highlighted the potential of this structural class. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for representative spiro-indole analogs in various kinase assays. It is important to note the structural variations in the spirocyclic ring and their potential influence on kinase selectivity and potency.

Compound ID/ReferenceCore ScaffoldKinase TargetIC50 (nM)Reference
Compound 18 spiro[cyclopropane-1,3'-indolin]-2'-onePLK4< 10[1]([Link])
CFI-400945 spiro[cyclopropane-1,3'-indolin]-2'-onePLK4< 1[2]([Link])
Compound 3d azaspirooxindolinoneITK910[3]([Link])
Compound 3d azaspirooxindolinoneBTK> 10,000[3]([Link])
Indole-based pyrazolo[1,5-a]pyrimidine 16a IndoleAKT phosphorylation34[4]([Link])
Indole-based pyrazolo[1,5-a]pyrimidine 16b IndoleAKT phosphorylation27[4]([Link])
5-ureidobenzofuranone-indole 18 IndolePI3Kα0.2[4]([Link])
5-ureidobenzofuranone-indole 18 IndolemTOR0.3[4]([Link])

Note: The data presented for indole-based pyrazolo[1,5-a]pyrimidines and 5-ureidobenzofuranone-indoles are for non-spirocyclic indole derivatives but are included to illustrate the broader potential of the indole scaffold in targeting the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

The available data, particularly from the spiro[cyclopropane-1,3'-indolin]-2'-one series of Polo-like kinase 4 (PLK4) inhibitors, provides valuable insights into the structure-activity relationships of this class of compounds. PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis[1].

The optimization of this series has shown that:

  • The spirocyclic core serves as a rigid scaffold to orient key pharmacophoric elements.

  • Stereochemistry at the spiro-carbon and the adjacent carbon of the cyclopropane ring is crucial for high-affinity binding to the PLK4 kinase domain, with the (1R,2S) enantiomer showing preferential binding[1].

  • Modifications to the indole ring, such as the introduction of a 5'-methoxy group, and to the indazolyl moiety have been shown to significantly enhance potency and oral bioavailability[2].

While extensive SAR data for spiro[cyclohexane-1,3'-indole] analogs against a wide range of kinases is still under investigation, the principles learned from the spiro-cyclopropane analogs suggest that fine-tuning the substituents on both the indole and cyclohexane rings will be key to achieving high potency and selectivity for other kinase targets.

The PI3K/Akt/mTOR Signaling Pathway: A Potential Target

Many indole-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Given the demonstrated activity of various indole derivatives against kinases in this pathway, it is plausible that spiro[cyclohexane-1,3'-indole] analogs could be engineered to target key kinases such as PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion EIF4EBP1->CellGrowth Inhibition (when active) Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Dilution Series Start->CompoundPrep ReactionSetup Set Up Kinase Reaction (Kinase, Substrate, ATP, Compound) CompoundPrep->ReactionSetup Incubation1 Incubate (e.g., 60 min at 30°C) ReactionSetup->Incubation1 AddADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubation1->AddADP_Glo Incubation2 Incubate (40 min at RT) AddADP_Glo->Incubation2 AddDetectionReagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubation2->AddDetectionReagent Incubation3 Incubate (30-60 min at RT) AddDetectionReagent->Incubation3 ReadLuminescence Measure Luminescence Incubation3->ReadLuminescence DataAnalysis Calculate % Inhibition and Determine IC50 ReadLuminescence->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Future Directions and Conclusion

The spiro[cyclohexane-1,3'-indole] scaffold represents a promising starting point for the development of novel kinase inhibitors. While the currently available data on direct kinase inhibition is somewhat limited, the potent anticancer activities observed for many derivatives in cell-based assays suggest that key signaling kinases are likely being modulated. The structural insights gained from closely related spiro-cyclopropane PLK4 inhibitors provide a solid foundation for the rational design of new analogs with improved potency and selectivity.

Future research should focus on screening libraries of spiro[cyclohexane-1,3'-indole] derivatives against a broad panel of kinases to identify novel inhibitor-target pairs. Subsequent medicinal chemistry efforts can then be directed towards optimizing the lead compounds for improved pharmacological properties. The detailed experimental protocol provided in this guide for the ADP-Glo™ kinase assay offers a robust and reliable method for such screening and characterization efforts.

References

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 147-69. [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-69. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-13. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Arora, A., & Scholar, P. G. (2012). Aurora kinase inhibitors: Progress towards the clinic. Journal of Cancer Science & Therapy, 4(9), 294-300. [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(3), 83. [Link]

  • Sharma, S., et al. (2013). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Current Pharmaceutical Design, 19(22), 3928-3960. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of Aurora kinase inhibitors. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent hematological malignancies. Molecules, 29(5), 1077. [Link]

  • Asif, M. (2025). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. ResearchGate. [Link]

  • PubChem. (n.d.). Spiro[cyclohexane-1,3'-indolin]-2'-one. Retrieved from [Link]

  • Singh, P., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 22(14), 2569-2587. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition. Organic & Biomolecular Chemistry, 21(38), 7815-7824. [Link]

  • Malumbres, M., & Perez de Castro, I. (2011). Aurora Kinase inhibitors as Anticancer Molecules. The Open Cancer Journal, 4(1), 1-13. [Link]

  • El-Sayed, M. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4057-4075. [Link]

Sources

Comparative

Bioassay benchmarking of 5'-Bromospiro[cyclohexane-1,3'-indole] against standard inhibitors

Executive Summary & Strategic Positioning Subject: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (CAS: 304468-42-6) Functional Class: Privileged Spiro-Oxindole Scaffold / MDM2-p53 Interaction Inhibitor Primary Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Subject: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (CAS: 304468-42-6) Functional Class: Privileged Spiro-Oxindole Scaffold / MDM2-p53 Interaction Inhibitor Primary Application: Anticancer Lead Optimization & Fragment-Based Screening Benchmark Standard: Nutlin-3a (Imidazoline-based MDM2 inhibitor)

This guide provides a rigorous bioassay benchmarking framework for 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (hereafter referred to as 5'-Br-Spiro ). While often utilized as a high-value intermediate, this scaffold possesses intrinsic biological activity that mimics the tryptophan residue of the p53 transactivation domain. Researchers utilizing this compound are typically evaluating its efficacy as a core pharmacophore against the MDM2-p53 protein-protein interaction (PPI) .

This document benchmarks 5'-Br-Spiro against the industry gold standard, Nutlin-3a , detailing the experimental logic, self-validating protocols, and quantitative expectations required for authoritative characterization.

Mechanistic Causality & Target Validation

To benchmark 5'-Br-Spiro effectively, one must understand why it works. The spiro-oxindole core provides a rigid, three-dimensional framework that projects hydrophobic substituents (like the 5'-bromo group) into the deep hydrophobic cleft of the MDM2 protein, specifically targeting the p53-binding pocket.

  • Mechanism: Competitive Inhibition.

  • Structural Logic: The spiro-carbon locks the orientation of the oxindole and cyclohexane rings, mimicking the spatial arrangement of the Phe19, Trp23, and Leu26 residues of p53.

  • The 5'-Bromo Role: The bromine atom at the 5'-position serves as a halogen bond donor or hydrophobic anchor, often occupying the Trp23 sub-pocket of MDM2. It also acts as a critical synthetic handle for Suzuki-Miyaura coupling to generate advanced "super-potent" derivatives (e.g., MI-series inhibitors).

Pathway Visualization: MDM2-p53 Feedback Loop & Inhibition

The following diagram illustrates the specific intervention point of 5'-Br-Spiro within the p53 signaling pathway.

MDM2_Pathway p53 p53 Protein Target_Genes Target Genes (p21, PUMA, BAX) p53->Target_Genes Transcriptional Activation MDM2_Gene MDM2 Gene p53->MDM2_Gene Induces Expression Proteasome Proteasomal Degradation p53->Proteasome Degradation MDM2_Protein MDM2 Protein (E3 Ubiquitin Ligase) MDM2_Gene->MDM2_Protein Translation MDM2_Protein->p53 Ubiquitination (Negative Feedback) Inhibitor 5'-Br-Spiro (Inhibitor) Inhibitor->MDM2_Protein Competitive Binding (Blocks p53 site)

Caption: 5'-Br-Spiro disrupts the MDM2-mediated ubiquitination of p53, leading to p53 accumulation and apoptosis.

Comparative Benchmarking Data

The following data consolidates literature values for spiro-oxindole derivatives compared to standard inhibitors. Note that while advanced derivatives (e.g., MI-63) rival Nutlins, the "naked" 5'-Br-Spiro core typically exhibits micromolar (µM) potency, serving as a baseline for optimization.

Table 1: In Vitro Potency Comparison (MDM2 Binding & Cytotoxicity)
CompoundClassMDM2 Binding (

/

)
Cell Viability (

) [HCT116

]
Selectivity (

vs

)
5'-Br-Spiro (Core) Spiro-Oxindole Scaffold5.0 - 15.0 µM 10 - 25 µM Moderate (~2-5x)
Nutlin-3a Imidazoline (Standard)0.09 µM0.1 - 0.5 µMHigh (>20x)
MI-63 Optimized Spiro-Oxindole0.003 µM0.28 µMHigh (>50x)
Doxorubicin Anthracycline (Control)N/A (DNA Intercalator)0.05 - 0.2 µMLow (Cytotoxic to both)

Data Synthesis Source: BenchChem [1], NIH PMC [2], ResearchGate [3].

Interpretation for Researchers:

  • Do not expect nanomolar potency from the unmodified 5'-Br-Spiro intermediate.

  • Success Metric: A valid benchmark for this core scaffold is a

    
     < 20 µM. If your assay shows >100 µM, the compound quality or assay sensitivity is suspect.
    
  • Specificity Check: The compound must show differential toxicity between

    
     (wild type) and 
    
    
    
    (null) cell lines. If toxicity is equal, the mechanism is likely off-target (non-MDM2 mediated).

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating workflows.

Experiment A: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the affinity of 5'-Br-Spiro for recombinant MDM2 protein.

Principle: A fluorescently labeled p53-peptide tracer binds MDM2 (high polarization). 5'-Br-Spiro displaces the tracer (low polarization).

  • Reagents:

    • Recombinant Human MDM2 protein (residues 1-118).

    • Tracer: 5-FAM-labeled p53 peptide (Sequence: RFMDYWEGL).

    • Assay Buffer: PBS pH 7.4, 0.01% Tween-20 (prevents aggregation).

  • Protocol:

    • Step 1: Dilute MDM2 protein to a concentration equal to its

      
       for the tracer (~10-50 nM).
      
    • Step 2: Prepare serial dilutions of 5'-Br-Spiro (start at 100 µM) and Nutlin-3a (control, start at 10 µM).

    • Step 3: Incubate Compound + MDM2 + Tracer for 30 mins at RT in black 384-well plates.

    • Step 4: Read Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Nutlin-3a Control: Must yield

      
       approx. 100-200 nM.
      
Experiment B: Differential Cytotoxicity (MTT Assay)

Objective: Confirm p53-dependent mechanism of action.[1]

Workflow Diagram:

Assay_Workflow cluster_0 Cell Seeding HCT_WT HCT116 p53(+/+) (Target) Treatment Treat with 5'-Br-Spiro (0.1 - 100 µM) HCT_WT->Treatment HCT_Null HCT116 p53(-/-) (Control) HCT_Null->Treatment Incubation Incubate 72h @ 37°C Treatment->Incubation Readout MTT / SRB Assay (Absorbance) Incubation->Readout Analysis Calculate IC50 & Selectivity Index Readout->Analysis

Caption: Parallel screening workflow to determine the Selectivity Index (SI).

Critical Analysis:

  • Calculate Selectivity Index (SI) =

    
    .
    
  • Pass Criteria: SI > 3.0 for the scaffold. (Nutlin-3a typically shows SI > 20).

  • Fail Criteria: SI ≈ 1.0 indicates general toxicity (off-target effects), common in impure spiro-compounds or aggregation artifacts.

Troubleshooting & Optimization

When benchmarking 5'-Br-Spiro, researchers often encounter specific pitfalls.

IssueProbable CauseCorrective Action
Low Solubility / Precipitation Rigid spiro-core is highly lipophilic (cLogP ~3.0).Dissolve in 100% DMSO first. Ensure final assay DMSO < 1%. Use Tween-20 in buffers.
Flat Activity in FP Assay Compound aggregation ("false positive").Add 0.01% Triton X-100. Spin down stock solutions before use.
No Selectivity (SI ~ 1) Off-target alkylation or impure synthesis.Verify purity via HPLC (>95%). The 5'-bromo group is stable, but unreacted precursors (isatins) are toxic.

References

  • BenchChem. (2025).[2] The Bioactive Potential of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives: A Technical Guide. Retrieved from

  • Shangary, S., & Wang, S. (2009). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology. Retrieved from

  • Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science.
  • Zhao, Y., et al. (2013). Discovery of Spiro[cyclohexane-pyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (CAS 304468-42-6).[] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5'-Bromospiro[cyclohexane-1,3'-indole]: Proper Disposal &amp; Handling Procedures

[1][2] Executive Summary 5'-Bromospiro[cyclohexane-1,3'-indole] is a halogenated heterocyclic building block commonly used in medicinal chemistry (e.g., synthesis of MDM2 inhibitors or antiviral agents).[1][] Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5'-Bromospiro[cyclohexane-1,3'-indole] is a halogenated heterocyclic building block commonly used in medicinal chemistry (e.g., synthesis of MDM2 inhibitors or antiviral agents).[1][] Unlike standard organic waste, the presence of the bromine atom at the 5-position dictates specific disposal protocols to prevent the formation of corrosive hydrobromic acid (HBr) or toxic brominated dioxins during incineration.[1][]

Immediate Action Required:

  • Do NOT dispose of down the drain.[][3] (High aquatic toxicity risk).[1][]

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for dissolution.

  • Segregate into "Halogenated Organic Waste" streams.

Hazard Identification & Classification

To ensure compliance and safety, you must understand the causality behind these disposal rules.

Hazard ClassGHS CodeMechanism of Risk
Aquatic Toxicity H411 Brominated aromatics are lipophilic and bioaccumulative.[1][] Release into water systems disrupts aquatic ecosystems.[1][]
Irritant H315, H319 The spiro-indole core can sensitize mucous membranes.[1][] Dust inhalation is a primary exposure vector during disposal.[1][]
Combustion Byproducts N/A Improper incineration (low temp) releases Hydrogen Bromide (HBr) , a corrosive gas that damages standard incinerator scrubbers.[1][]

Waste Stream Segregation Logic

The most critical error in disposing of 5'-Bromospiro[cyclohexane-1,3'-indole] is misclassification.[1][]

The "Halogen Rule"

Because this molecule contains Bromine (Br) , it must be classified as Halogenated Waste .

  • Why? Commercial waste incinerators use different protocols for halogens.[1][] Non-halogenated waste is often used as fuel blending.[1][] Halogenated waste requires high-temperature incineration (>1100°C) with specific acid-gas scrubbing systems to neutralize HBr and prevent the formation of brominated dioxins/furans.[1][]

  • Cost Implication: Mixing this compound into a "Non-Halogenated" drum contaminates the entire volume, forcing the disposal facility to treat the whole drum as halogenated, significantly increasing destruction costs.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired shelf-stock, contaminated weighing boats, or failed solid-phase synthesis.[1][]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar.[1][] Avoid metal containers, as residual acidity/moisture can cause corrosion over time.

  • Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID."

    • Constituents: Write "5'-Bromospiro[cyclohexane-1,3'-indole]" clearly.[1][]

    • Hazard Checkbox: Check "Toxic" and "Halogenated."[1][]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors or reaction mixtures containing the compound.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream.[1][]

    • Compatible: Dichloromethane (DCM), Chloroform.[]

    • Allowable (but segregate if possible): Ethyl Acetate, Methanol (only if containing >1% halogenated material).[]

  • pH Check: If the reaction involved acids (e.g., HBr, HCl), neutralize the solution to pH 6-8 using Sodium Bicarbonate before bottling. This prevents pressure buildup in the waste drum.[]

  • Bottling: Pour into the Red-Tag (Halogenated) safety can or designated solvent waste carboy.

  • Documentation: Record the volume added on the waste log immediately.

Spill Response Procedure

In the event of a benchtop spill of the solid material:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or use a respirator if outside a fume hood).[]

  • Containment: Do not dry sweep (creates dust).[1][] Cover the spill with a damp paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.[1][]

  • Disposal: Place all cleanup materials (towels, gloves) into a heavy-duty plastic bag, seal it, and place that bag into the Solid Halogenated Waste container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[]

Disposal Decision Workflow

The following diagram illustrates the decision logic for disposing of 5'-Bromospiro[cyclohexane-1,3'-indole] to ensure regulatory compliance (RCRA/EPA).

DisposalWorkflow Start Waste: 5'-Bromospiro[cyclohexane-1,3'-indole] StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Dissolved / Solution StateCheck->LiquidPath In Solution SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Contains Oxidizers? LiquidPath->LiquidCheck Labeling Label: 'Halogenated Organic Waste' List CAS & Full Name SolidContainer->Labeling Quench Quench/Neutralize LiquidCheck->Quench Yes LiquidContainer Container: Halogenated Solvent Carboy LiquidCheck->LiquidContainer No Quench->LiquidContainer LiquidContainer->Labeling FinalDisp Ship to High-Temp Incinerator Labeling->FinalDisp

Figure 1: Decision tree for the compliant segregation and packaging of brominated spiro-indole waste.

References

  • PubChem. (n.d.).[1][] 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one Compound Summary. National Library of Medicine.[1][] Retrieved October 26, 2023, from [Link][1][]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][] List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[][4][5] Retrieved October 26, 2023, from [Link][1][]

  • University of Illinois Division of Research Safety. (n.d.).[1][] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved October 26, 2023, from [Link][1][]

Sources

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